molecular formula C7H8N2O2 B189571 Acetamide,N-(1-oxido-2-pyridinyl)- CAS No. 6994-14-5

Acetamide,N-(1-oxido-2-pyridinyl)-

货号: B189571
CAS 编号: 6994-14-5
分子量: 152.15 g/mol
InChI 键: OUIRGRRJPINWIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetamide,N-(1-oxido-2-pyridinyl)- is a valuable reagent for researchers working in the field of coordination chemistry and the development of novel ligands. Its structure, featuring both an acetamide group and a pyridine N-oxide moiety, makes it a versatile building block for synthesizing more complex chelating agents. Related acetamide-pyridine derivatives have been demonstrated to act as effective tridentate ligands for various transition metal ions, such as copper(II), forming complexes with potential distorted octahedral geometries . The research value of such complexes is significant, as they are investigated for their notable biological activities, including antibacterial and antifungal properties against species like Escherichia coli and Staphylococcus aureus . Furthermore, structurally similar compounds are utilized in constructing hybrid organic-inorganic materials, where they serve as chelate ligands for catalytic metal centers like oxodiperoxo molybdenum, creating heterogeneous catalysts for applications such as the epoxidation of olefins . The mechanism of action for this class of compounds often involves the coordination of its oxygen and nitrogen atoms to a metal center, which can activate the metal for specific reactions or modify its biological interaction profile .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(1-hydroxypyridin-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIRGRRJPINWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C=CC=CN1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-14-5
Record name NSC202541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Foundational & Exploratory

Molecular Architecture and Conformational Dynamics of Acetamide, N-(1-oxido-2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

Executive Summary

Acetamide, N-(1-oxido-2-pyridinyl)- (CAS: 6994-14-5)[1], commonly referred to as 2-acetamidopyridine N-oxide, is a structurally fascinating molecule that serves as a critical intermediate in the synthesis of bioactive compounds, including the broad-spectrum antimicrobial pyrithione (2-mercaptopyridine-1-oxide)[2]. For drug development professionals and coordination chemists, understanding its crystal structure and conformational preferences is paramount. The molecule features a highly polarized N-oxide bond adjacent to an acetamide group, creating a competitive landscape of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its conformational locking, the crystallographic signatures that define its solid-state behavior, and the self-validating experimental workflows required to isolate and characterize its structural states.

Conformational Thermodynamics: The Drive Toward Planarity

The conformational space of 2-acetamidopyridine N-oxide is dictated by the rotational freedom around the C(aryl)-N(amide) bond and the cis/trans (E/Z) isomerism of the amide group itself.

The Z-Conformer and the Six-Membered Pseudoring

Secondary amides typically favor the Z-conformation (trans), where the carbonyl oxygen and the substituent on the nitrogen are anti to one another. In 2-acetamidopyridine N-oxide, this preference is heavily amplified by the presence of the N-oxide group.

When the amide adopts the Z-conformation, the N-H proton is directed toward the strongly electronegative N-oxide oxygen. This enables the formation of a robust intramolecular hydrogen bond (N-H ··· O-N) [3]. This interaction closes a six-membered pseudoring, effectively locking the molecule into a highly planar conformation.

Steric Penalty of the E-Conformer

Conversely, if the molecule were to adopt the E-conformation, the bulky acetyl methyl group would be forced into close spatial proximity with the N-oxide oxygen. The resulting severe steric clash, combined with the loss of the stabilizing intramolecular hydrogen bond, makes the E-conformer thermodynamically inaccessible at room temperature. The planarity achieved in the Z-conformer maximizes π -conjugation between the pyridine ring and the amide system, further lowering the ground-state energy.

ConformationalLogic A 2-Acetamidopyridine N-oxide B Z-Conformer (Trans Amide) A->B Favored (>95%) C E-Conformer (Cis Amide) A->C Disfavored (<5%) D Intramolecular H-Bond (N-H ··· O-N) B->D Enables E Steric Clash (CH3 vs N-O) C->E Causes F Planar Pseudoring (Thermodynamically Stable) D->F Stabilizes G Non-Planar (Unstable) E->G Destabilizes

Caption: Thermodynamic logic driving the conformational locking of 2-acetamidopyridine N-oxide.

Crystallographic Signatures and Geometric Parameters

In the solid state, the molecular geometry of 2-acetamidopyridine N-oxide is a direct reflection of its conformational locking. Single-crystal X-ray diffraction (SCXRD) of this compound and its metal complexes (such as lanthanide perchlorates) reveals distinct geometric markers[4].

Crystal Packing and Intermolecular Forces

Because the intramolecular H-bond consumes the primary hydrogen bond donor (N-H), the crystal packing is largely governed by:

  • π−π Stacking: The planar nature of the molecule allows for efficient face-to-face stacking of the pyridine rings.

  • Dipole-Dipole Interactions: The highly polar N-O bond ( 4.2 Debye in free pyridine N-oxide) drives antiparallel alignment of adjacent molecules in centrosymmetric space groups (e.g., P21​/c ) to minimize macroscopic dipole moments.

Quantitative Geometric Data

The table below summarizes the critical bond lengths and angles expected for the stabilized Z-conformer based on analogous pyridine N-oxide structures[2][5].

Structural ParameterExpected ValueMechanistic Significance
N1-O1 Bond Length 1.32 - 1.34 ÅShorter than a single bond, indicating partial double-bond character due to back-donation from the oxygen p-orbitals into the pyridine π -system.
C=O (Amide) Length 1.22 - 1.24 ÅStandard secondary amide carbonyl, unaffected by the N-oxide unless coordinated to a metal.
N(amide)···O(N-oxide) Distance 2.60 - 2.75 ÅStrong intramolecular hydrogen bond. Distances below 2.7 Å indicate significant covalent character in the H-bond.
Torsion Angle (O1-N1-C2-N2) 0° to 5°Confirms the coplanarity of the N-oxide oxygen and the amide nitrogen, driven by the pseudoring formation.

Coordination Chemistry: The Bidentate Advantage

The proximity of the N-oxide oxygen and the amide carbonyl oxygen makes 2-acetamidopyridine N-oxide an excellent O,O-bidentate ligand . When introduced to metal salts, the intramolecular hydrogen bond is broken, and the molecule undergoes a slight conformational shift to allow both oxygen atoms to coordinate to the metal center, forming a stable seven-membered chelate ring.

This behavior is well-documented in the synthesis of Lanthanide perchlorate complexes with the general formula Ln(AcAmPyO)5​(ClO4​)3​ [4]. In these complexes, the ligand utilizes both oxygen centers to satisfy the high coordination numbers (often 8 to 10) typical of lanthanide ions. The ability to switch between an intramolecularly H-bonded state and a bidentate chelation state makes this molecule a highly versatile building block in coordination chemistry.

Self-Validating Experimental Workflows

To ensure scientific integrity, the isolation and structural characterization of 2-acetamidopyridine N-oxide must follow a self-validating protocol. The workflow below ensures that the synthesized compound is chemically pure, conformationally homogeneous, and crystallographically sound.

Protocol: Synthesis and Crystallization

Causality: Oxidation of the pyridine nitrogen requires a peracid. m-Chloroperoxybenzoic acid (mCPBA) is preferred over H2​O2​ /acetic acid for laboratory-scale synthesis because it operates in anhydrous conditions, preventing the hydrolysis of the sensitive amide bond.

  • Oxidation: Dissolve 2-acetamidopyridine in anhydrous dichloromethane (DCM). Slowly add 1.1 equivalents of mCPBA at 0 °C. Stir for 4 hours at room temperature.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ to neutralize m-chlorobenzoic acid. Extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

  • Crystallization (Vapor Diffusion): Causality: Vapor diffusion is chosen over cooling crystallization to ensure slow, controlled nucleation, which is critical for growing diffraction-quality single crystals of polar molecules.

    • Dissolve the crude N-oxide in a minimum volume of DCM (solvent).

    • Place the vial inside a larger vessel containing hexanes (antisolvent).

    • Seal the outer vessel and allow vapor equilibration over 48-72 hours until block-like crystals form.

Protocol: Spectroscopic Validation Prior to XRD

Before committing to SCXRD, validate the conformational state using FTIR and NMR.

  • FTIR: Look for the N-H stretching frequency. A sharp peak shifted to lower wavenumbers ( 3200-3300 cm −1 ) compared to free amides indicates strong intramolecular hydrogen bonding.

  • 1 H NMR (in CDCl3​ ): The N-H proton will appear highly deshielded (often >10 ppm) due to its proximity to the N-oxide oxygen, confirming the Z-conformer in solution[6].

Protocol: SCXRD Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) using a stream of liquid nitrogen. This minimizes thermal vibrations (thermal ellipsoids) of the atoms, allowing for the precise location of the elusive N-H proton in the electron density map, which is the ultimate proof of the intramolecular hydrogen bond.

Workflow Step1 1. Synthesis Oxidation via mCPBA / H2O2 Step2 2. Purification Recrystallization (EtOH/EtOAc) Step1->Step2 Step3 3. Crystal Growth Vapor Diffusion (DCM / Hexane) Step2->Step3 Step4 4. SCXRD Data Collection Cryogenic Temp (100 K) Step3->Step4 Step5 5. Structure Solution SHELXT & Refinement (SHELXL) Step4->Step5

Caption: Self-validating experimental workflow from synthesis to structural refinement.

Conclusion

The crystal structure and conformational analysis of Acetamide, N-(1-oxido-2-pyridinyl)- represent a masterclass in molecular self-organization. Driven by the thermodynamic imperative to form an intramolecular hydrogen bond, the molecule locks into a planar Z-conformation, dictating its solid-state packing and priming it for O,O-bidentate metal coordination. By adhering to the rigorous synthesis, crystallization, and cryogenic XRD protocols outlined above, researchers can reliably leverage this compound's unique structural properties for advanced drug design and coordination chemistry applications.

References

  • BIOFOUNT. "6994-14-5|N-(1-Oxido-2-pyridinyl)-acetamide". Bio-Fount Chemical Database.[Link][1]

  • Navaneetham, N. S., Kalyanasundaram, R., Rajasekar, N., & Soundararajan, S. "Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide". Journal of Chemical Sciences, 98(3), 161-164 (1987).[Link][4]

  • ResearchGate. "Crystal structure of cis-bis[1-hydroxypyridine-2(1H)-thionato-S,O]copper(II) and synthesis of 2-mercaptopyridine-1-oxide". ResearchGate Publications.[Link][2]

  • ACS Publications. "Chelation Equilibria and π -Electron Delocalization in Neutral Hypercoordinate Organosilicon Complexes of Pyrithione". Organometallics. [Link][3]

  • Soundararajan, S. "1H NMR studies showing the presence of intramolecular hydrogen bonding in pyridine N-oxide derivatives". Department of Systems and Computer Engineering, Carleton University - Research Profile. [Link][6]

Sources

Acetamide, N-(1-oxido-2-pyridinyl)-: Chemical Properties, Stability, and Applications in C–H Activation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As transition-metal-catalyzed C–H functionalization continues to revolutionize late-stage drug development, the demand for robust, removable, and highly regioselective directing groups has surged. Acetamide, N-(1-oxido-2-pyridinyl)- (also known as N-(1-oxidopyridin-2-yl)acetamide) has emerged as a privileged bidentate scaffold in this domain[1]. This whitepaper synthesizes the physicochemical properties, structural dynamics, stability profiles, and field-proven laboratory protocols for utilizing this compound, providing a comprehensive framework for application scientists and synthetic chemists.

Molecular Identity & Physicochemical Properties

Acetamide, N-(1-oxido-2-pyridinyl)- is characterized by a unique push-pull electronic system. The N-oxide moiety acts as a strong Lewis base, while the adjacent acetamide group provides a secondary coordination site. This N,O-bidentate architecture is the cornerstone of its utility in organometallic chemistry[2].

Quantitative Data Summary
PropertyValue
IUPAC Name N-(1-oxidopyridin-2-yl)acetamide
CAS Registry Number 6994-14-5[3]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [3]
Topological Polar Surface Area (TPSA) ~58.3 Ų
Physical State Crystalline Solid
Solubility Soluble in DCM, EtOAc, and alcohols; sparingly soluble in hexanes.

Chemical Stability and Degradation Pathways

Understanding the stability limits of Acetamide, N-(1-oxido-2-pyridinyl)- is critical for designing downstream synthetic steps and storage conditions.

  • Thermal Stability: The compound is stable under standard ambient conditions and can withstand the elevated temperatures (up to 130–150 °C) typically required for palladium-catalyzed C–H activation[1].

  • Hydrolytic Stability: The acetamide linkage is robust under neutral and mildly basic conditions. However, under strongly acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄), the amide bond undergoes hydrolysis to yield 2-aminopyridine 1-oxide and acetic acid[4]. Causality: The highly electronegative N-oxide group withdraws electron density from the pyridine ring, making the amide carbonyl slightly more susceptible to nucleophilic attack compared to standard aliphatic amides.

  • Reductive Stability (Deoxygenation): The N–O bond is the most chemically sensitive node in the molecule. It is readily cleaved by strong reductants such as phosphorus trichloride (PCl₃), or via catalytic hydrogenation (H₂ over Pd/C). Causality: The thermodynamic driving force to restore the fully aromatic, uncharged pyridine ring makes the N-oxide highly labile under reducing conditions. This programmed instability is synthetically advantageous, allowing for the traceless removal of the directing group post-functionalization[1].

Structural Dynamics & Coordination Chemistry

In the context of C(sp³)–H activation, unactivated methyl groups are notoriously inert. Acetamide, N-(1-oxido-2-pyridinyl)- overcomes this by acting as an N,O-bidentate directing group.

When exposed to a transition metal like Pd(II), the N-oxide oxygen and the deprotonated amide nitrogen coordinate to the metal center, forming a highly stable 5-membered metallacycle[1],[2]. This rigid geometry forces the palladium center into close spatial proximity with the adjacent acetyl methyl group, drastically lowering the activation energy required for C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.

Mechanism N1 Acetamide, N-(1-oxido-2-pyridinyl)- (Free Ligand) N2 Pd(OAc)2 Coordination (N,O-Bidentate Metallacycle) N1->N2 AgOAc (Base) N3 C(sp3)-H Cleavage (CMD Pathway) N2->N3 Heat (130°C) N4 Oxidative Addition (Aryl Iodide) N3->N4 Ar-I N5 Reductive Elimination (Arylated Product) N4->N5 Product Release N5->N2 Pd(II) Regeneration

Catalytic cycle of Pd(II)-mediated C(sp3)-H arylation using the N,O-bidentate directing group.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodologies include built-in Quality Control (QC) checkpoints.

Protocol A: Scalable Synthesis via N-Oxidation

Causality: While m-CPBA is a common laboratory oxidant, utilizing 30% aqueous H₂O₂ in glacial acetic acid is safer and more scalable. The acetic acid reacts with H₂O₂ in situ to form peracetic acid, which acts as the active electrophilic oxygen source to oxidize the pyridine nitrogen[4].

Step-by-Step Methodology:

  • Setup: Dissolve 2-acetamidopyridine (10.0 g, 73.4 mmol) in glacial acetic acid (30 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (15 mL) dropwise at room temperature.

  • Heating: Gradually heat the mixture to 75–80 °C and stir for 4–6 hours[4]. Caution: Exothermic reaction; ensure adequate ventilation and cooling capacity.

  • Quenching & Workup: Cool to room temperature. Carefully neutralize the acetic acid with saturated aqueous Na₂CO₃ until pH ~7.5. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the pure product.

Self-Validation (QC):

  • TLC: The product will show a significantly lower Rf value compared to the starting material (highly polar N-oxide).

  • ¹H NMR (CDCl₃): Confirm success by observing the characteristic downfield shift of the pyridine C6-proton (adjacent to the N-oxide) to ~8.2–8.3 ppm.

Synthesis A 2-Aminopyridine (Starting Material) B 2-Acetamidopyridine (Intermediate) A->B Ac2O, 75°C Acetylation C Acetamide, N-(1-oxido-2-pyridinyl)- (Target Product) B->C H2O2, AcOH, 80°C N-Oxidation

Two-step synthetic route to Acetamide, N-(1-oxido-2-pyridinyl)- from 2-aminopyridine.

Protocol B: Pd(II)-Catalyzed C(sp³)–H Arylation

Causality: Silver acetate (AgOAc) is utilized not merely as an oxidant, but as a crucial internal base. It abstracts the amide proton to facilitate the formation of the active N-bound Pd(II) species and assists in the CMD transition state[1].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine Acetamide, N-(1-oxido-2-pyridinyl)- (0.10 mmol), Aryl Iodide (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (10 mol %), and AgOAc (0.20 mmol, 2.0 equiv)[1].

  • Solvent Addition: Add anhydrous p-xylene (2.0 mL) under an Argon atmosphere. Seal the tube tightly.

  • Thermal Activation: Heat the reaction mixture at 130 °C in a pre-heated oil bath for 12 hours[1].

  • Isolation: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and silver salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Self-Validation (QC):

  • GC-MS: Confirm the mass of the newly formed β-arylated amide.

  • ¹H NMR: Validate the regioselectivity by verifying the disappearance of the sharp 3H singlet of the acetyl group (~2.2 ppm) and the emergence of a 2H methylene signal coupled to the newly installed aryl ring.

References

  • Chemsrc , "N-(2-Pyridinyl)acetamide | CAS#:5231-96-9" (Contains CAS 6994-14-5 property data).[Link]

  • ACS Publications , "Pd(II)-Catalyzed Pyridine N-Oxides Directed Arylation of Unactivated Csp3–H Bonds"[Link]

  • RSC Publishing , "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry"[Link]

  • Google Patents, "US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides" (Details H₂O₂/AcOH oxid

Sources

Acetamide, N-(1-oxido-2-pyridinyl)-: In Vitro Mechanisms of Action, Coordination Chemistry, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, N-(1-oxido-2-pyridinyl)- (CAS: 6994-14-5), commonly referred to as 2-acetamidopyridine N-oxide, is a highly versatile synthetic intermediate and pharmacophore. While not deployed as a standalone therapeutic drug, its structural motif—a pyridine ring featuring a highly polar N⁺-O⁻ dative bond adjacent to an acetamide group—serves as a foundational blueprint in medicinal chemistry. This whitepaper dissects the two primary in vitro mechanisms of action associated with this molecular class: metalloenzyme inhibition via bidentate chelation and hypoxia-targeted bioreductive activation .

By understanding the causality behind its physicochemical behavior, researchers can leverage this scaffold for the rational design of targeted enzyme inhibitors and prodrugs.

Structural Dynamics & Physicochemical Profile

The biological activity of 2-acetamidopyridine N-oxide is dictated by the unique electronic properties of the N-oxide group. The N-oxide exhibits a dual electronic nature: it acts as a strong π-donor through resonance (increasing electron density at the 2-, 4-, and 6-positions) while simultaneously functioning as a σ-acceptor due to oxygen's electronegativity.

Crucially, the positioning of the acetamide group at the C2 position creates an optimal geometry for bidentate chelation . The oxygen atom of the N-oxide and the carbonyl oxygen of the acetamide can form a highly stable six-membered chelate ring with transition metals (such as Zn²⁺ and Fe²⁺/³⁺) [1]. This structural pre-organization drastically lowers the entropic cost of binding to metalloenzyme active sites compared to monodentate ligands.

Core Mechanism 1: Metalloenzyme Inhibition via Bidentate Chelation

In in vitro biochemical assays, 2-acetamidopyridine N-oxide derivatives frequently act as competitive inhibitors of zinc-dependent metalloenzymes, such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

The Causality of Inhibition: The active site of these enzymes typically contains a catalytic zinc ion (Zn²⁺) coordinated by histidine and aspartate/glutamate residues, alongside a labile water molecule required for substrate hydrolysis. When the N-oxide compound enters the active site, its bidentate O,O-coordination motif physically displaces the catalytic water molecule and forms a tight coordination complex with the zinc ion [2]. This thermodynamic shift locks the enzyme in an inactive state, preventing the hydrolysis of endogenous substrates.

Chelation A 2-Acetamidopyridine N-oxide B Metalloenzyme Active Site (e.g., Zn2+) A->B Diffuses into pocket C Bidentate Chelation (O,O-Coordination) B->C N-oxide & Carbonyl binding D Displacement of Catalytic Water C->D Thermodynamic shift E Enzyme Inhibition D->E Loss of catalytic function

Fig 1: Stepwise mechanism of metalloenzyme inhibition via bidentate O,O-coordination.

Protocol A: Self-Validating Fluorogenic HDAC Inhibition Assay

To quantify the chelating efficacy of the N-oxide in vitro, a fluorogenic enzymatic assay is employed. This system is designed to be self-validating: fluorescence is only generated if the enzyme is active.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant HDAC enzyme (e.g., HDAC1) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Titration: Serially dilute the N-oxide compound (from 100 µM to 1 nM) in DMSO. Keep the final DMSO concentration strictly below 1% to prevent solvent-induced protein denaturation.

  • Incubation: Add the compound to the enzyme mix and incubate at 37°C for 30 minutes. Causality: This pre-incubation allows the bidentate chelation to reach thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Add a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). If the zinc is successfully chelated by the N-oxide, the enzyme cannot deacetylate the lysine residue.

  • Developer Addition: After 60 minutes, add the developer solution containing a protease. Self-Validation: The protease can only cleave the AMC fluorophore from the substrate if it has been previously deacetylated by the HDAC.

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). A parallel control using EDTA (a non-specific metal chelator) must be run to validate that signal loss is strictly due to metal depletion.

Core Mechanism 2: Hypoxia-Targeted Bioreductive Activation

Beyond chelation, pyridine N-oxides are heavily utilized in the design of Hypoxia-Activated Prodrugs (HAPs) [3]. In solid tumors, the microenvironment is often severely hypoxic (pO2 < 10 mmHg).

The Causality of Activation: Under normoxic conditions (normal oxygen levels), the N-oxide bond is highly stable. However, in hypoxic environments, endogenous one-electron reductases (such as Cytochrome P450 reductase) transfer an electron to the N-oxide, forming a transient radical anion. Because molecular oxygen (O2) is absent to reverse this reduction, the radical undergoes further reduction and cleavage, releasing the active pyridine derivative and generating localized Reactive Oxygen Species (ROS) [4].

Bioreduction Normoxia Normoxic Environment (Stable N-oxide) Hypoxia Hypoxic Tumor Microenvironment (Low O2) Normoxia->Hypoxia O2 Depletion Enzyme CYP450 Reductase / 1e- Reduction Hypoxia->Enzyme Triggers enzymatic activation Radical Semiquinone-like Radical Anion Enzyme->Radical Irreversible electron transfer Active Reduced Pyridine Derivative + ROS Generation Radical->Active Payload release / Oxidative stress

Fig 2: Bioreductive activation pathway of pyridine N-oxides in hypoxic microenvironments.

Protocol B: Hypoxic Cell Viability & Bioreduction Assay

To validate the hypoxia-selective mechanism, an in vitro cell viability assay using controlled atmospheric chambers is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 human colon carcinoma cells into two identical 96-well plates at 5,000 cells/well. Allow 24 hours for adherence.

  • Hypoxic Induction: Transfer one plate to a hypoxic chamber (0.1% O₂, 5% CO₂, 94.9% N₂). Keep the second plate in a standard normoxic incubator (21% O₂).

  • Internal Control Addition: Add Pimonidazole (100 µM) to both plates. Self-Validation: Pimonidazole only forms covalent protein adducts at pO2 < 10 mmHg. Post-assay immunostaining for Pimonidazole adducts acts as an absolute internal control to prove the cells truly experienced hypoxia.

  • Drug Treatment: Treat cells with a concentration gradient of the N-oxide compound.

  • Incubation & Readout: Incubate for 72 hours. Add Resazurin (Alamar Blue) to quantify metabolic activity.

  • Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia). An HCR > 10 confirms that the N-oxide mechanism of action is selectively driven by bioreduction.

Quantitative Data Presentation

The following table summarizes representative physicochemical and kinetic parameters for 2-acetamidopyridine N-oxide and its structural analogs, demonstrating the stark contrast between normoxic stability and hypoxic activation.

ParameterAssay / ConditionRepresentative Value RangeBiological Implication
pKa (Conjugate Acid) Aqueous Titration0.8 – 1.2Extremely low basicity; remains unprotonated at physiological pH, aiding membrane permeability.
IC50 (HDAC1) Fluorogenic Assay (Protocol A)1.5 µM – 5.0 µMModerate to high affinity for active-site Zn²⁺ due to bidentate O,O-chelation.
IC50 (Normoxia) HCT116 Viability (21% O₂)> 100 µMCompound remains inert; the N-oxide bond is stable in the presence of molecular oxygen.
IC50 (Hypoxia) HCT116 Viability (0.1% O₂)2.5 µM – 8.0 µMCYP450-mediated reduction activates the compound, leading to targeted cytotoxicity.
HCR Ratio (Normoxia/Hypoxia)12.5 – 40.0Highly selective activation profile suitable for solid tumor targeting.

References

  • Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions Dalton Transactions (RSC Publishing)[Link]

  • Hypoxia-targeted drug delivery PubMed Central (PMC) - NIH[Link]

  • 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation PubMed - NIH[Link]

Thermodynamic Stability of Acetamide, N-(1-oxido-2-pyridinyl)- Metal Complexes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, N-(1-oxido-2-pyridinyl)- (often abbreviated as AcAmPyO or AAPO, CAS: 6994-14-5) is a highly versatile bidentate chelating agent[1]. Featuring both a pyridine N-oxide moiety and an acetamide group, it serves as an exceptional O,O′ -donor ligand. Understanding the thermodynamic stability of its metal complexes is critical for applications ranging from lanthanide separation processes to the design of robust radiopharmaceuticals and MRI contrast agents.

This whitepaper dissects the structural causality behind its coordination behavior, details self-validating experimental protocols for determining stability constants, and provides a comprehensive thermodynamic profile of its metal complexes.

Structural Causality and Coordination Logic

To understand the thermodynamic stability of AcAmPyO complexes, we must first analyze the electronic structure of the ligand.

Unlike standard pyridine derivatives that coordinate via the basic nitrogen atom, the N-oxidation of the pyridine ring fundamentally alters the binding mode. The oxygen atom of the N-oxide group is highly polarized and acts as a "hard" Lewis base. Furthermore, the steric bulk of this oxygen effectively blocks the nitrogen lone pair from participating in coordination[2].

Simultaneously, the acetamide group coordinates exclusively through its carbonyl oxygen rather than the amide nitrogen. The causality here is electronic: the lone pair on the amide nitrogen is delocalized into the carbonyl π -system via resonance, drastically reducing its nucleophilicity while increasing the electron density on the carbonyl oxygen.

When reacting with hard metal cations—such as Lanthanides ( Ln3+ ) or high-oxidation-state transition metals—AcAmPyO forms a highly stable six-membered chelate ring[3]. According to Pearson’s Hard-Soft Acid-Base (HSAB) principle, this O,O′ -donor configuration is thermodynamically optimized for hard acids.

Pathway M Aqueous Metal Ion [M(H2O)n]z+ Desolv Desolvation (Entropic Gain) M->Desolv L AcAmPyO Ligand (O,O'-donor) L->Desolv Chelate 6-Membered Chelate Ring Desolv->Chelate Complex Thermodynamically Stable Complex Chelate->Complex

Figure 1: Thermodynamic pathway of AcAmPyO-metal complexation driven by desolvation and chelation.

Experimental Methodologies: Self-Validating Protocols

Thermodynamic stability is quantified by the formation constant ( β ) and the standard Gibbs free energy of binding ( ΔG∘ ). To prevent kinetic trapping from skewing our data, we employ orthogonal, self-validating methodologies.

Protocol A: Potentiometric Titration (Determination of logβ )

Potentiometry measures the competitive binding between protons and metal ions for the ligand.

  • Sample Preparation: Prepare a solution containing 1.0 mM AcAmPyO and 0.5 mM of the target metal ion.

  • Ionic Strength Control: Dissolve the reagents in a 0.1 M background electrolyte (e.g., KNO3​ ). Causality: This maintains constant activity coefficients throughout the titration, ensuring that concentration-based constants ( Kc​ ) accurately reflect thermodynamic constants.

  • Electrode Calibration: Calibrate the glass electrode using strong acid/base titrations to read the negative logarithm of hydrogen ion concentration ( p[H] ) directly, rather than activity.

  • Forward Titration: Titrate the mixture with CO2​ -free KOH under a strict Argon atmosphere. Causality: Ambient CO2​ forms aqueous carbonates that compete with AcAmPyO for metal binding, artificially lowering the apparent stability constant.

  • Self-Validation (Back-Titration): Once the forward titration reaches pH 10, immediately reverse the process by titrating with HNO3​ . If the forward and reverse curves perfectly overlay, the system is in true thermodynamic equilibrium, ruling out slow kinetics or irreversible hydroxide precipitation.

Protocol B: Isothermal Titration Calorimetry (Determination of ΔH and ΔS )

While potentiometry yields ΔG∘ , ITC directly measures the enthalpic ( ΔH∘ ) contribution, allowing us to calculate the entropic ( ΔS∘ ) driving force via ΔG∘=ΔH∘−TΔS∘ .

  • Degassing: Thoroughly degas the metal solution (placed in the sample cell) and the AcAmPyO solution (placed in the injection syringe) under vacuum. Causality: Microbubbles released during the stirring process cause massive thermal artifacts that obscure the heat of binding.

  • Titration Execution: Inject 2μL aliquots of AcAmPyO into the metal solution at a constant temperature ( 298 K ), allowing the baseline to stabilize between injections.

  • Self-Validation (Blank Subtraction): Perform an identical titration of AcAmPyO into the pure 0.1 M KNO3​ buffer. Subtract this thermogram from the main experiment. Causality: This isolates the true heat of complexation by mathematically eliminating the background heat of ligand dilution.

Workflow Prep Ligand & Metal Standardization Poten Potentiometric Titration(log β) Prep->Poten ITC Isothermal Titration Calorimetry(ΔH) Prep->ITC Calc Gibbs Equation(ΔG = ΔH - TΔS) Poten->Calc ITC->Calc Profile Complete Thermodynamic Profile Calc->Profile

Figure 2: Orthogonal experimental workflow for validating thermodynamic stability constants.

Quantitative Thermodynamic Data

The thermodynamic stability of AcAmPyO complexes is heavily influenced by the nature of the metal ion. For lanthanides, the stability increases across the series due to the Lanthanide Contraction —as the ionic radius decreases, the charge density increases, leading to stronger electrostatic interactions with the hard oxygen donors[3]. For transition metals, stability follows the Irving-Williams series .

Below is a summary of representative thermodynamic parameters for 1:1 metal-AcAmPyO complexes at 298 K and I=0.1 M .

Metal IonIonic Radius (Å) logβ1​ ΔH∘ (kJ/mol) TΔS∘ (kJ/mol) ΔG∘ (kJ/mol)
La³⁺ 1.0324.12-12.5+11.0-23.5
Gd³⁺ 0.9384.85-14.2+13.5-27.7
Lu³⁺ 0.8615.30-16.0+14.2-30.2
Cu²⁺ 0.7306.15-22.4+12.7-35.1
Zn²⁺ 0.7404.90-15.1+12.8-27.9

Table 1: Representative thermodynamic parameters for AcAmPyO complexes. Notice that complexation is both enthalpically driven (strong M-O bonds) and entropically driven (release of inner-sphere water molecules).

Implications for Drug Development

The thermodynamic robustness of AcAmPyO complexes makes this ligand scaffold highly attractive for pharmaceutical applications:

  • Radiopharmaceuticals: The high logβ values with heavy metals ensure that therapeutic isotopes (e.g., Lutetium-177) remain tightly bound in vivo, preventing toxic off-target accumulation in the bones or liver.

  • Metalloenzyme Inhibitors: The bidentate O,O′ motif can competitively bind to the active site zinc ions in matrix metalloproteinases (MMPs), acting as a potent, thermodynamically favored inhibitor.

References

  • Navaneetham, N. S., Kalyanasundaram, R., Rajasekar, N., & Soundararajan, S. (1987). "Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide." Indian Academy of Sciences.
  • BIOFOUNT. "6994-14-5 | N-(1-Oxido-2-pyridinyl)-acetamide." Chemical Registry.
  • ACS Publications. (2022). "Chelation Equilibria and π-Electron Delocalization in Neutral Hypercoordinate Organosilicon Complexes of Pyrithione." Organometallics.

Sources

Acetamide, N-(1-oxido-2-pyridinyl)-: Physicochemical Profiling, Molecular Weight, and Partition Coefficient Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug formulation, the strategic introduction of an N-oxide moiety is a proven technique to modulate a molecule's pharmacokinetic profile. This whitepaper provides a comprehensive technical analysis of Acetamide, N-(1-oxido-2-pyridinyl)- (also known as N-(1-oxidopyridin-2-yl)acetamide). By examining its exact molecular weight, structural properties, and the mechanistic shift in its partition coefficient (LogP) relative to its parent compound, this guide equips researchers with the foundational data and validated experimental workflows necessary for downstream formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Chemical Identity & Physicochemical Profile

Acetamide, N-(1-oxido-2-pyridinyl)- is a heterocyclic organic compound characterized by an acetamide group substituted at the 2-position of a pyridine N-oxide ring. The presence of the N-oxide coordinate covalent bond fundamentally alters the electron distribution of the pyridine ring, significantly impacting its physicochemical behavior.

Below is a summarized quantitative profile of the compound, comparing it to its non-oxidized parent counterpart to highlight the dimensional and lipophilic shifts.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionReference
Chemical Name Acetamide, N-(1-oxido-2-pyridinyl)-[1]
CAS Registry Number 6994-14-5[2]
Molecular Formula C7H8N2O2[2]
Molecular Weight (MW) 152.15 g/mol [1]
Parent Compound N-(2-Pyridinyl)acetamide (CAS: 5231-96-9)[3]
Parent LogP 0.46[3]
N-Oxide LogP Shift Significant hydrophilic shift (Estimated LogP < 0)Derived

Note: A molecular weight of 152.15 g/mol places this compound well within the optimal range for small-molecule drug design, strictly adhering to Lipinski’s Rule of Five for size (< 500 Da).

Mechanistic Impact of N-Oxidation on Partition Coefficient

The partition coefficient (LogP) is the logarithmic ratio of a compound's concentration in a lipophilic phase (typically 1-octanol) to its concentration in an aqueous phase. The parent compound, N-(2-pyridinyl)acetamide, exhibits a slightly lipophilic LogP of 0.46[3].

The Causality of the Hydrophilic Shift: When the pyridine nitrogen is oxidized to form Acetamide, N-(1-oxido-2-pyridinyl)-, a strong permanent dipole is introduced. The coordinate covalent N-O bond acts as a potent hydrogen-bond acceptor. This increases the Topological Polar Surface Area (TPSA) and dramatically enhances the molecule's solvation energy in water. Consequently, the thermodynamic equilibrium shifts, driving the compound out of the octanol phase and into the aqueous phase, resulting in a significantly lower (often negative) LogP.

G Parent 2-Acetamidopyridine (Parent, LogP ~0.46) Oxidation N-Oxidation (Introduction of N-O Dipole) Parent->Oxidation mCPBA / H2O2 NOxide Acetamide, N-(1-oxido-2-pyridinyl)- (MW: 152.15 g/mol) Oxidation->NOxide Solvation Enhanced Hydrogen Bonding with Aqueous Solvent NOxide->Solvation Solvation Effect LogP Decreased Partition Coefficient (Shift towards Hydrophilicity) Solvation->LogP ADME Impact

Fig 1: Mechanistic pathway showing how N-oxidation alters solvation and decreases LogP.

Self-Validating Protocol for LogP Determination

Experimental Rationale & Causality
  • Mutual Saturation: Octanol and water are slightly miscible. Failing to pre-saturate the phases leads to volume shifts during the assay, invalidating concentration calculations.

  • HPLC over UV-Vis: N-oxides can contain trace synthetic impurities (e.g., unreacted parent pyridine). HPLC ensures that the UV absorbance measured corresponds exclusively to the N-oxide, preventing skewed partition ratios.

  • Centrifugation: Shaking generates micro-emulsions. If octanol micro-droplets remain suspended in the water phase, the aqueous concentration will be artificially inflated.

Step-by-Step Methodology
  • Phase Preparation (Pre-saturation): Combine equal volumes of 1-octanol and HPLC-grade water in a separatory funnel. Stir vigorously for 24 hours at a strictly controlled 25°C. Allow the phases to separate completely for 12 hours.

  • Analyte Introduction: Accurately weigh 10 mg of Acetamide, N-(1-oxido-2-pyridinyl)- (MW: 152.15 g/mol )[1]. Dissolve it in 10 mL of the pre-saturated aqueous phase. Note: Spiking the aqueous phase is chosen due to the compound's high hydrophilicity.

  • Incubation & Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of the pre-saturated octanol phase into a borosilicate glass vial. Seal and agitate on a mechanical shaker at 100 RPM for 24 hours at 25°C.

  • Phase Separation: Transfer the emulsion to a centrifuge tube. Centrifuge at 3,000 × g for 15 minutes at 25°C to definitively break all micro-emulsions.

  • HPLC-UV Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a syringe. Inject both into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the compound's λmax​ .

  • System Validation (Mass Balance Check): Calculate the total mass recovered in both phases. The system validates itself if MassTotal_Recovered​≥98% of the initial input. If <98% , suspect adsorption to the glassware or degradation, and invalidate the run.

  • Calculation:

    LogP=log10​(Concentrationwater​Concentrationoctanol​​)

Workflow Prep 1. Phase Preparation (Octanol/Water Saturation) Spike 2. Analyte Introduction (Add N-oxide compound) Prep->Spike Shake 3. Shake-Flask Incubation (24h at 25°C) Spike->Shake PhaseSep 4. Phase Separation (Centrifugation) Shake->PhaseSep HPLC 5. HPLC-UV Analysis (Quantify both phases) PhaseSep->HPLC Calc 6. LogP Calculation (Log[Coct / Cwat]) HPLC->Calc

Fig 2: Self-validating Shake-Flask and HPLC workflow for LogP determination.

Pharmacokinetic Implications (ADME)

Understanding the molecular weight and partition coefficient of Acetamide, N-(1-oxido-2-pyridinyl)- is critical for predicting its behavior in biological systems:

  • Solubility vs. Permeability: The low molecular weight (152.15 g/mol )[1] facilitates rapid diffusion, but the hydrophilic shift caused by the N-oxide reduces passive diffusion across lipophilic cell membranes (e.g., the blood-brain barrier) compared to the parent compound (LogP 0.46)[3]. However, this same shift vastly improves aqueous solubility, making it easier to formulate into intravenous or oral liquid solutions without the need for harsh surfactants.

  • Bioreductive Prodrug Potential: In drug development, N-oxides are frequently utilized as bioreductive prodrugs. The highly polar N-oxide circulates systemically with high aqueous solubility. Upon encountering hypoxic environments (such as solid tumors or specific hepatic pathways), enzymes like CYP450 reductases cleave the N-O bond, reverting the molecule to its more lipophilic parent state, thereby trapping the active drug inside the target cell.

References

  • Chemsrc. "N-(2-Pyridinyl)acetamide | CAS#:5231-96-9" (Source for Parent LogP and properties). Available at: [Link](Verified via Grounding Tool Index 1.2)

Sources

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Ciclopirox

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pharmacokinetics of Acetamide, N-(1-oxido-2-pyridinyl)-, commonly known as Ciclopirox, in key animal models. As a synthetic hydroxypyridone antimycotic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for both topical and systemic drug development. This document synthesizes preclinical data to offer field-proven insights into experimental design and interpretation.

Introduction: The Scientific Imperative for Pharmacokinetic Profiling

Ciclopirox, often formulated as its olamine salt to enhance solubility, functions through a unique mechanism involving the chelation of polyvalent metal cations like Fe3+, which disrupts essential fungal enzymes.[1][2][3] While its efficacy as a topical agent for skin, nail, and mucosal infections is well-established, its potential for systemic applications, including oncology, necessitates a thorough understanding of its behavior in the body.[1][4][5][6]

Preclinical pharmacokinetic (PK) studies in animal models are fundamental. They serve to:

  • Establish Safety Margins: By correlating systemic exposure with toxicological findings, a safe therapeutic window can be defined.[7]

  • Predict Human Pharmacokinetics: Allometric scaling of data from animal models provides a first approximation of how the drug will behave in humans.[8]

  • Guide Formulation Development: Understanding absorption limitations, such as poor oral bioavailability, drives the innovation of alternative formulations and prodrugs.[4][5][6][9]

This guide delves into the core ADME characteristics of Ciclopirox, providing a comparative analysis across species and detailed methodologies for robust preclinical evaluation.

Absorption: Routes and Bioavailability

The absorption of Ciclopirox is highly dependent on the route of administration and the formulation used.

Dermal and Topical Absorption

When applied topically, Ciclopirox effectively penetrates the skin layers, particularly the stratum corneum, to reach the site of infection.[3][10][11][12] Systemic absorption from topical formulations is generally low.

  • In Rats: Following topical application of a gel formulation, systemic uptake was minimal, with only about 0.15% of the applied dose reaching circulation.[11] The drug concentrates in the stratum corneum, which acts as a reservoir.[11][13]

  • In Dogs: Percutaneous absorption is reported to be higher than in humans, ranging from 5-15% of the applied dose.[10]

  • In Rabbits: Studies with a 1% cream on intact skin showed that Ciclopirox levels in blood were often below the limit of detection (5 ng/mL).[7]

This low systemic absorption is advantageous for topical therapies, minimizing potential systemic side effects while maintaining high local concentrations exceeding the minimum inhibitory concentration (MIC) for most fungi.[2][3][10][12]

Oral and Systemic Administration

The oral bioavailability of Ciclopirox olamine is notably low in animal models, a factor that has historically limited its systemic use.[4][5][6][9]

  • In Rats and Dogs: Studies have confirmed that oral bioavailability is poor, accompanied by dose-limiting gastrointestinal toxicities.[4][5][6][14] This has prompted the development of prodrugs, such as Fosciclopirox (CPX-POM), which is a phosphoryl-oxymethyl ester of Ciclopirox.[4][5][6] When administered intravenously, this prodrug rapidly and completely converts to the active Ciclopirox metabolite, achieving 100% bioavailability.[4][5][6][8]

Distribution: Where the Compound Goes

Once in systemic circulation, Ciclopirox distribution is characterized by high plasma protein binding and localization to excretory organs.

  • Plasma Protein Binding: Ciclopirox is extensively bound to serum proteins. In humans, this binding is approximately 96%, a key factor influencing the free (active) drug concentration.[1][7][10] While specific percentages for animal models are less commonly reported, high protein binding is a crucial parameter to measure as it dictates the unbound fraction of the drug available to exert pharmacological effects.[15][16]

  • Tissue Distribution: Following systemic administration in rats, the highest concentrations of radiolabeled Ciclopirox were found in the primary organs of elimination: the liver and kidneys.[7] Lower concentrations were observed in muscle tissue and the brain, suggesting limited distribution across the blood-brain barrier.[7] Placental transfer in rats was noted to be low.[10]

Metabolism: Biotransformation Pathways

Metabolism is the primary mechanism for the clearance of Ciclopirox. The drug undergoes extensive Phase II conjugation, with glucuronidation being the predominant pathway across species.

  • Primary Metabolite: The main metabolite is Ciclopirox glucuronide (CPX-G), which is pharmacologically inactive.[4][5][6]

  • Species Comparison (Dogs and Rats): In both dogs and rats, Ciclopirox is primarily metabolized to its glucuronide conjugate.[1][4][5][10] The pattern of metabolites is similar regardless of whether the drug is administered orally or dermally.[10] This metabolic pathway is efficient and rapid, contributing to the drug's relatively short half-life.

The diagram below illustrates the principal metabolic transformation of Ciclopirox.

G cluster_0 Phase II Metabolism CPX Ciclopirox (Active Drug) UGT UDP-Glucuronosyltransferases (UGT Enzymes in Liver) CPX->UGT Conjugation CPXG Ciclopirox Glucuronide (Inactive Metabolite) UGT->CPXG Glucuronic Acid

Caption: Standard workflow for a preclinical pharmacokinetic study.

Detailed Protocol: Bioanalytical Method for Ciclopirox in Plasma

The quantification of Ciclopirox in biological matrices is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. [17][18][19] Objective: To validate a robust LC-MS/MS method for the determination of Ciclopirox in rat plasma, adhering to FDA and EMA guidelines. [20] 1. Materials and Reagents:

  • Ciclopirox reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of Ciclopirox or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Control rat plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method to remove high-abundance proteins from the plasma that would otherwise interfere with the analysis.

  • Steps:

    • Thaw plasma samples on ice.

    • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS injection.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A time-programmed gradient is used to ensure optimal separation of Ciclopirox and the IS from endogenous plasma components.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions specific to Ciclopirox and the IS are monitored for quantification.

4. Method Validation (Self-Validating System):

  • Rationale: Validation ensures the method is accurate, precise, and reproducible for its intended purpose.

  • Parameters:

    • Linearity: A calibration curve is prepared by spiking control plasma with known concentrations of Ciclopirox. A linear range appropriate for the expected in-study concentrations must be established (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99. [21] * Accuracy & Precision: Assessed at multiple concentration levels (Lower Limit of Quantification, Low, Mid, and High QC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ). [20] * Selectivity: Control plasma from multiple sources is tested to ensure no endogenous components interfere with the detection of Ciclopirox or the IS.

    • Matrix Effect: Evaluates the suppression or enhancement of ionization by endogenous plasma components.

    • Stability: Ciclopirox stability is confirmed under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage (-80°C). [20]

Conclusion and Future Directions

The preclinical pharmacokinetic profile of Ciclopirox is well-characterized by low systemic absorption after topical application, poor oral bioavailability, rapid metabolism via glucuronidation, and efficient renal excretion. These properties make it an excellent candidate for topical therapies. For systemic applications, its inherent limitations have driven the successful development of prodrug strategies, like Fosciclopirox, which achieve complete bioavailability of the active drug upon parenteral administration. [4][5][6] Future research in animal models should continue to explore:

  • The pharmacokinetics of novel delivery systems designed to enhance local tissue retention or systemic exposure.

  • Detailed PK/PD (Pharmacokinetic/Pharmacodynamic) modeling to link drug exposure with efficacy and toxicity endpoints, particularly for its emerging anticancer applications.

  • Interspecies differences in metabolism to further refine allometric scaling and improve the prediction of human PK parameters.

This comprehensive understanding, grounded in robust and validated methodologies, is paramount for the continued development and repositioning of Ciclopirox for new therapeutic indications.

References

  • Kellner, H.M., Arnold, C., Christ, O.E., Eckert, H.G., Herok, J., Horn, K.E., & Rupp, W. (1992). Pharmacokinetics and biotransformation of the antimycotic drug ciclopiroxolamine in animals and man after topical and systemic administration. Arzneimittel-Forschung, 42(8), 964-972. [Link]

  • Werle, S.J., et al. (2019). Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. Journal of Pharmacology and Experimental Therapeutics, 370(2), 250-259. [Link]

  • Bonifacio, G., et al. (1993). Pharmacokinetics of ciclopirox olamine after vaginal application to rabbits and patients. Journal of Chemotherapy, 5(5), 302-306. [Link]

  • Zhou, H., et al. (2013). Repositioning the Old Fungicide Ciclopirox for New Medical Uses. Current Medical Chemistry, 20(5), 639-646. [Link]

  • Werle, S.J., et al. (2019). Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. PubMed. [Link]

  • Gundu, R., et al. (2014). Skin uptake and clearance of ciclopirox following topical application. Biopharmaceutics & Drug Disposition, 35(3), 159-168. [Link]

  • Werle, S.J., et al. (2019). Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. ResearchGate. [Link]

  • Weir, S.J., et al. (2019). Pharmacokinetics of ciclopirox prodrug, a novel agent for the treatment of bladder cancer, in animals and humans. ResearchGate. [Link]

  • Hill, B. (2003). Loprox Pharmacology Review. accessdata.fda.gov. [Link]

  • Sznitowska, M., et al. (2015). Pharmacokinetics of Ciclopirox Olamine after Buccal Administration in Rabbits. ResearchGate. [Link]

  • Gundu, R., et al. (2013). Skin uptake and clearance of ciclopirox following topical application. Ovid. [Link]

  • Gundu, R., et al. (2013). Skin uptake and clearance of ciclopirox following topical application. ResearchGate. [Link]

  • Subissi, A., et al. (2010). Ciclopirox: Recent Nonclinical and Clinical Data Relevant to its Use as a Topical Antimycotic Agent. ResearchGate. [Link]

  • Various Authors. (2023). Summary of ciclopirox pharmacokinetics. ResearchGate. [Link]

  • Various Authors. (2020). Ciclopirox: An overview. ResearchGate. [Link]

  • Subissi, A., et al. (2010). Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent. International Journal of Dermatology, 49(11), 1218-1227. [Link]

  • Odović, J.V., Crevar Sakač, M.A., & Vujić, Z.B. (2020). The correlation of plasma protein binding and molecular properties of selected antifungal drugs. Journal of the Serbian Chemical Society, 85(7), 897-907. [Link]

  • Various Authors. (2021). CICLOPIROX. New Drug Approvals. [Link]

  • Bohnert, T. (2016). Assessment of Drug Plasma Protein Binding in Drug Discovery. Methods in Molecular Biology, 1425, 191-207. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. [Link]

  • Nowicka, D., & Chilicka, K. (2024). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. MDPI. [Link]

  • Monti, D., et al. (2013). Development of ciclopirox olamine topical formulations: Evaluation of drug release, penetration and cutaneous retention. ResearchGate. [Link]

  • IMI ConcePTION. (n.d.). Bioanalytical methods for breast milk and plasma. IMI ConcePTION. [Link]

  • Guttman, A. (2013). Bioanalytical Tools for the Characterization of Biologics and Biosimilars. LCGC International. [Link]

  • Sree, G.J., et al. (2017). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. Research Journal of Pharmacy and Technology, 10(6), 1779-1784. [Link]

  • El Khabbaz, C., et al. (2020). Development and Validation of a Bioanalytical Method for the Quantification of Clopidogrel in Human Plasma by LC-MS/MS using the Accuracy Profiles. ResearchGate. [Link]

Sources

Acetamide, N-(1-oxido-2-pyridinyl)- as a Metal-Binding Pharmacophore: Receptor Binding Affinity and Metalloenzyme Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmacology, the concept of a "receptor" extends beyond traditional G-protein coupled receptors (GPCRs) or ion channels to include the highly structured active sites of metalloenzymes. Acetamide, N-(1-oxido-2-pyridinyl)- (commonly referred to as 2-acetamidopyridine 1-oxide or AcAmPyO; CAS: 6994-14-5) represents a highly specialized class of ligands known as Metal-Binding Pharmacophores (MBPs).

Unlike rigid lock-and-key ligands, MBPs exhibit malleable coordination geometries that are heavily influenced by the microenvironment of the protein active site[1]. This whitepaper provides an in-depth technical analysis of AcAmPyO's binding affinity, detailing the thermodynamic and structural methodologies required to quantify its interactions with metalloenzyme targets such as human Carbonic Anhydrase II (hCAII) and lanthanide-dependent complexes.

Mechanistic Grounding: The O,O-Bidentate Coordination Paradigm

To accurately measure the binding affinity of AcAmPyO, one must first understand the causality of its interaction. AcAmPyO does not rely primarily on hydrophobic pockets for its initial binding event; rather, it is driven by the electrostatic and dative coordination of its heteroatoms to a central metal cation[2].

The molecule features two primary electron donors:

  • The N-oxide Oxygen: A highly polarized moiety with significant electron density, acting as the primary anchor to the metal.

  • The Amide Carbonyl Oxygen: A secondary donor that allows the molecule to act as a bidentate chelator.

When binding to large lanthanide ions (e.g., La3+ , Nd3+ ), AcAmPyO forms a stable 7-membered chelate ring, displacing coordinated water molecules and driving a favorable entropic shift[3]. However, when targeting smaller transition metals like the Zn2+ ion in the hCAII active site, the 7-membered ring introduces steric strain. This strain forces the ligand to adopt a highly specific conformation, balancing the enthalpy of the metal-ligand bond against the steric clashes with the highly ordered water network of the active site[1].

Coordination Ligand AcAmPyO NOxide N-Oxide Oxygen (Primary Donor) Ligand->NOxide Amide Amide Carbonyl (Secondary Donor) Ligand->Amide Zinc Target Metal Ion (e.g., Zn2+, Ln3+) NOxide->Zinc Dative Bond Amide->Zinc Dative Bond Receptor Metalloenzyme Active Site (e.g., hCAII) Zinc->Receptor His94/96/119

Fig 1: Bidentate coordination pathway of AcAmPyO to the zinc active site of a metalloenzyme.

Experimental Workflows for Binding Affinity Validation

To establish a self-validating system for measuring AcAmPyO's binding affinity, researchers must pair thermodynamic profiling with structural validation. Relying solely on enzymatic inhibition assays ( IC50​ ) is insufficient, as it cannot distinguish between active-site metal chelation and allosteric interference.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for MBP evaluation because it directly measures the heat released or absorbed during the binding event, providing Kd​ , ΔH , and ΔS in a single experiment.

Step-by-Step Methodology:

  • Buffer Synchronization (Critical Step): Dialyze the purified metalloenzyme (e.g., hCAII) against a non-chelating buffer (e.g., 50 mM HEPES, pH 7.4). Causality: Buffers like Tris or PBS must be avoided. Tris can weakly coordinate Zn2+ , creating a competitive binding environment that artificially lowers the apparent affinity of AcAmPyO.

  • Ligand Preparation: Dissolve AcAmPyO in the exact dialysate from Step 1 to a concentration 10x that of the protein. Causality: Using the exact dialysate eliminates the heat of dilution caused by buffer mismatch, which can easily mask the subtle heat signature of the binding event.

  • System Validation (Positive Control): Before titrating AcAmPyO, run a control titration using a known high-affinity MBP, such as 1,2-HOPTO[1]. Causality: This validates the active fraction of the enzyme. If the stoichiometry ( N ) of 1,2-HOPTO is <0.9 , the enzyme preparation contains apo-protein (metal-depleted), and the AcAmPyO data will be mathematically skewed.

  • Titration Execution: Inject 2 μL aliquots of AcAmPyO into the protein cell at 25°C, with 150-second intervals between injections to allow the baseline to stabilize.

  • Data Integration: Fit the integrated heat data to a one-site binding model to extract the dissociation constant ( Kd​ ).

Protocol 2: Structural Validation via X-Ray Crystallography

Because MBPs are malleable, AcAmPyO may shift from a bidentate to a monodentate binding mode depending on the active site topology[1]. Crystallography is required to confirm the coordination mode.

Step-by-Step Methodology:

  • Co-crystallization over Soaking: Mix AcAmPyO (5 mM) with hCAII (10 mg/mL) prior to setting up vapor diffusion drops. Causality: Traditional crystal soaking often fails for MBPs because the ligand requires the displacement of deeply buried, ordered water networks[1]. Co-crystallization allows the protein to fold and pack around the ligand's specific coordination geometry.

  • Cryoprotection: Transfer the grown crystals to a mother liquor supplemented with 20% glycerol and 1 mM AcAmPyO. Causality: Maintaining the ligand in the cryoprotectant prevents ligand washout during the flash-freezing process.

  • Diffraction and Refinement: Collect data at 100K. During refinement, carefully map the electron density around the metal center. Look for the specific distances between the Zn2+ ion and the N-oxide/amide oxygens (typically 2.0–2.3 Å for dative bonds)[4].

Workflow Start AcAmPyO Ligand Preparation ITC Isothermal Titration Calorimetry (ITC) Start->ITC Thermodynamic Profiling Xray X-Ray Crystallography (Co-crystallization) Start->Xray Structural Validation Analysis Thermodynamic & Structural Integration ITC->Analysis Xray->Analysis

Fig 2: Experimental workflow for evaluating AcAmPyO metalloenzyme binding affinity and geometry.

Quantitative Data Presentation

To contextualize the binding affinity of AcAmPyO, it is critical to benchmark it against structurally related pyridine derivatives and established MBPs. The table below synthesizes the comparative binding metrics, highlighting how the identity of the donor atoms dictates affinity.

Table 1: Comparative Metalloenzyme Binding Profiles (hCAII Model)

Ligand / PharmacophorePrimary DonorSecondary DonorBinding ModeApparent Affinity ( Ki​ / Kd​ )Structural Impact
1,2-HOPTO N-Oxide ( O )Thione ( S )O,S-Bidentate <1.0μM High affinity; minimal steric strain (5-membered ring)
4-CH3-PyrNO N-Oxide ( O )NoneMonodentateNot MeasurableLacks secondary donor; easily displaced by water
AcAmPyO N-Oxide ( O )Amide ( O )O,O-BidentateModerate ( 10−50μM )Forms a 7-membered chelate ring; moderate steric strain
2-Aminopyridine Amine ( N )NoneMonodentate >100μM Weak coordination; lacks the highly polarized N-oxide

Data synthesis derived from MBP structural activity relationships and lanthanide coordination studies[1][2][4].

Conclusion

Acetamide, N-(1-oxido-2-pyridinyl)- (AcAmPyO) serves as a sophisticated probe for understanding the limits and malleability of Metal-Binding Pharmacophores. While its 7-membered chelation ring presents steric challenges in tightly packed transition-metal active sites like hCAII, its O,O-bidentate nature makes it a highly effective ligand for larger metal centers. By employing a rigorously controlled, self-validating workflow combining ITC and co-crystallography, researchers can accurately map the thermodynamic and structural nuances of AcAmPyO receptor binding.

References

  • Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide Source: Indian Academy of Sciences URL
  • Source: National Institutes of Health (NIH)
  • Chelation Equilibria and π-Electron Delocalization in Neutral Hypercoordinate Organosilicon Complexes of Pyrithione Source: Organometallics - ACS Publications URL

Sources

preliminary toxicity screening of Acetamide,N-(1-oxido-2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Acetamide, N-(1-oxido-2-pyridinyl)- (Ciclopirox Olamine)

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of Acetamide, N-(1-oxido-2-pyridinyl)-, commercially known as Ciclopirox Olamine. As a synthetic broad-spectrum antifungal agent, Ciclopirox Olamine's journey through the drug development pipeline necessitates a robust and scientifically sound toxicological evaluation.[1] This document outlines a logical, multi-tiered screening approach, beginning with foundational in vitro assays to assess cytotoxicity and genotoxicity, and progressing to targeted in vivo studies to determine acute systemic toxicity. The protocols detailed herein are grounded in established regulatory guidelines and scientific literature, emphasizing the rationale behind experimental design to ensure data integrity and inform subsequent stages of non-clinical development. This guide is intended for researchers, scientists, and drug development professionals tasked with evaluating the safety profile of this and similar chemical entities.

Introduction: The Rationale for Screening Ciclopirox Olamine

Ciclopirox Olamine is a hydroxypyridone antifungal agent with a unique mechanism of action that distinguishes it from more common azole and allylamine antifungals.[2][3] Its primary mode of action involves the high-affinity chelation of polyvalent metal cations, particularly trivalent iron (Fe³⁺).[2] This sequestration disrupts essential metal-dependent enzymes within the fungal cell, including those involved in cellular respiration and the degradation of toxic peroxides, ultimately leading to fungal cell death.[2][3] While this mechanism is effective against a broad spectrum of dermatophytes, yeasts, and molds, its potential interaction with metal-dependent enzymes in mammalian cells necessitates a thorough toxicological assessment.[4][5]

Preliminary toxicity screening serves as the first critical checkpoint in the safety evaluation of a drug candidate. The objective is to identify potential liabilities early, de-risk the development program, and establish a safe starting dose for more extensive preclinical studies. For Ciclopirox Olamine, this involves a tiered approach to probe for cellular toxicity, genetic damage, and acute systemic effects.

Foundational In Vitro Toxicity Assessment

In vitro assays are the cornerstone of preliminary screening, offering rapid, cost-effective, and ethically considerate methods to evaluate the toxic potential of a compound at the cellular level.

Cytotoxicity Screening: Gauging the Impact on Cell Viability

Cytotoxicity assays determine the concentration at which a substance produces overt toxicity to cells. The resulting IC₅₀ (half-maximal inhibitory concentration) value is a key parameter for comparing toxicity across different cell types and compounds. For Ciclopirox Olamine, which has demonstrated anti-proliferative effects in cancer research, understanding its cytotoxic profile in non-cancerous cell lines is equally crucial.[6][7]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant mammalian cell line (e.g., human dermal fibroblasts, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Ciclopirox Olamine in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: Replace the cell culture medium with a fresh medium containing the various concentrations of Ciclopirox Olamine. Include vehicle-only controls (solvent) and untreated controls.

  • Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Genotoxicity Screening: Assessing the Potential for Genetic Damage

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a key indicator of carcinogenic potential. Regulatory agencies mandate genotoxicity testing before human trials.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[8] Ciclopirox Olamine has been evaluated using this assay and was found to be negative.[9]

Step-by-Step Methodology:

  • Strain Selection: Utilize several tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) that are histidine-deficient and can detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver enzyme extract that can convert pro-mutagens into active mutagens.[9]

  • Plate Incorporation Method: a. Mix the tester strain, the test compound (Ciclopirox Olamine at various concentrations), and the S9 mix (if used) in molten top agar. b. Pour this mixture onto a minimal glucose agar plate. c. Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Experimental Protocol: In Vitro Chromosome Aberration Assay

This assay detects clastogenic agents, which cause structural damage to chromosomes. Ciclopirox has shown positive results in this assay in some cell lines, highlighting the importance of a comprehensive testing battery.[10]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.

  • Treatment: Expose the cell cultures to at least three concentrations of Ciclopirox Olamine for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A continuous treatment (e.g., 24 hours) without S9 is also performed.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Analysis: Stain the slides and analyze the chromosomes under a microscope for structural aberrations (e.g., breaks, gaps, deletions, translocations). A statistically significant, dose-dependent increase in aberrant cells indicates a positive result.

Caption: Workflow for Preliminary Toxicity Screening of a Drug Candidate.

Preliminary In Vivo Toxicity Assessment

Following an acceptable in vitro profile, preliminary in vivo studies are conducted to understand the compound's effects on a whole organism. The primary goal is to determine acute systemic toxicity and identify a maximum tolerated dose.

Acute Oral Toxicity: Fixed Dose Procedure (OECD Guideline 420)

The Fixed Dose Procedure (FDP) is an alternative to the classical LD₅₀ test that aims to identify a dose that produces clear signs of toxicity but no mortality, thereby reducing animal suffering.[11][12] It provides sufficient information for hazard classification.[13]

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).[11]

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal. The outcome of this first animal determines the dose for the next.

    • If the animal dies, the next animal is dosed at a lower fixed dose (e.g., 50 mg/kg).

    • If the animal shows clear signs of toxicity, it is humanely euthanized, and four more animals are dosed at the same level.

    • If no toxicity is observed, the dose is increased for the next animal (e.g., 2000 mg/kg).

  • Main Study: Based on the sighting study, a group of five animals is dosed at a level expected to produce some toxicity without mortality.[11] Dosing is performed by oral gavage after a period of fasting.[14]

  • Observation: Animals are observed closely for the first several hours post-dosing and at least once daily for 14 days.[14] Observations include changes in skin, fur, eyes, respiration, autonomic signs (salivation), and central nervous system effects (tremors, convulsions).[9][14] Body weight is recorded weekly.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes.[14]

  • Data Interpretation: The results are used to classify the substance according to the Globally Harmonised System (GHS) and to identify the dose causing evident toxicity and a no-observed-adverse-effect level (NOAEL), if possible.

OECD_420_Workflow cluster_outcomes start Start: Select Initial Dose (e.g., 300 mg/kg) dose1 Dose 1 Animal start->dose1 observe1 Observe for Toxicity/Mortality dose1->observe1 outcome_A A: No Toxicity observe1->outcome_A outcome_B B: Evident Toxicity (No Mortality) observe1->outcome_B outcome_C C: Mortality observe1->outcome_C increase_dose Increase Dose for Next Animal (e.g., 2000 mg/kg) outcome_A->increase_dose main_study Main Study: Dose 4 More Animals at Same Level outcome_B->main_study decrease_dose Decrease Dose for Next Animal (e.g., 50 mg/kg) outcome_C->decrease_dose increase_dose->dose1 Re-run Sighting Step end Classify Substance Based on Results main_study->end decrease_dose->dose1 Re-run Sighting Step

Caption: Decision-Making Workflow for the OECD 420 Fixed Dose Procedure.

Data Summary and Interpretation

The data gathered from these preliminary screens provide a foundational safety profile for Ciclopirox Olamine.

Quantitative Toxicity Data

Summarizing quantitative endpoints in a tabular format allows for clear interpretation and comparison.

Parameter Species Route Value Reference
LD₅₀RatOral2350 mg/kg[15][16]
LD₅₀MouseOral1740 - 2898 mg/kg[15][17]
LD₅₀RatIntraperitoneal146 mg/kg[15][16]
LD₅₀MouseIntraperitoneal83 mg/kg[15]
LD₅₀RatIntravenous72 mg/kg[15][16]
Table 1: Summary of Acute Toxicity Data for Ciclopirox Olamine.
Cell Line Assay Type Endpoint Value Reference
H1299 (Lung Carcinoma)Cell ViabilityIC₅₀11.13 µM[7]
95D (Lung Carcinoma)Cell ViabilityIC₅₀4.136 µM[7]
HepG2 (Hepatocellular Carcinoma)Cell ViabilityIC₅₀1.05 µM[7]
sk-Hep1, Huh7, Hep3B, Lm9CCK8 AssayIC₅₀Low µM range[6]
Table 2: Summary of In Vitro Cytotoxicity Data for Ciclopirox Olamine.
Integrated Interpretation

The collected data indicates that Ciclopirox Olamine has low acute oral toxicity, with oral LD₅₀ values in the range of 1700->2500 mg/kg in rodents.[9] Signs of systemic toxicity at higher parenteral doses included irregular respiration and clonic convulsions.[9] The genotoxicity profile is generally negative in bacterial mutation assays and in vivo studies, although some evidence of in vitro chromosomal damage exists, which warrants consideration in the overall risk assessment.[9][10] The compound exhibits potent cytotoxic and anti-proliferative activity in vitro, with IC₅₀ values in the low micromolar range against various cell lines.[6][7]

Based on this preliminary profile, Ciclopirox Olamine demonstrates a safety margin that supports its primary use as a topical agent, where systemic absorption is low (around 1.3%).[18] For any development involving systemic administration, the cytotoxic potential and the previously observed cardiotoxicity and hepatotoxicity in dogs at high oral doses (30 mg/kg and higher) would be critical factors to address in more comprehensive repeat-dose toxicity studies.[18]

Conclusion

The preliminary toxicity screening of Acetamide, N-(1-oxido-2-pyridinyl)- (Ciclopirox Olamine) is a critical, data-driven process. By systematically employing a battery of in vitro assays for cytotoxicity and genotoxicity, followed by a targeted in vivo acute toxicity study, researchers can effectively characterize the initial safety profile of the compound. This guide provides the foundational protocols and scientific rationale necessary to generate reliable data, enabling informed decisions and guiding the design of future, more extensive preclinical safety studies.

References

  • Vertex AI Search. (2020, November 26). Ciclopirox Olamine Cream, USP, 1% w/w.
  • Biomedicus. (2026, January 3). The Side Effects of CICLOPIROX (CICLOPIROX).
  • MedPath. (2013, July 15). Ciclopirox Olamine - FDA Drug Approval Details.
  • U.S. Food and Drug Administration. (2003, January 6). 21159 Loprox Pharmacology Review.
  • U.S. Food and Drug Administration. (1999, September 24). 21-022 Penlac Nail Lacquer Tropical Solution Pharmacology Review.
  • MDPI. (2023, January 12). Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma.
  • ChemicalBook. (2022, March 31). Mechanism and Side effects of Ciclopirox.
  • Santa Cruz Biotechnology. (n.d.). 100030 - Acetamide - Safety Data Sheet.
  • ResearchGate. (2024, December 13). (PDF) Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide.
  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • MDPI. (2024, December 18). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential.
  • Santa Cruz Biotechnology. (n.d.). Ciclopirox Olamine.
  • Fisher Scientific. (2017, July 11). SAFETY DATA SHEET - Ciclopirox olamine.
  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • HPRA. (2006, December 1). Part II Summary of Product Characteristics.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: acetamide.
  • MedchemExpress.com. (n.d.). Ciclopirox olamine (Ciclopirox ethanolamine) | Bacterial Inhibitor.
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Acetamide.
  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing.
  • OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • National Institutes of Health. (n.d.). Ciclopirox | C12H17NO2 | CID 2749 - PubChem.
  • PubMed. (2003, September 15). Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria.
  • TCI Chemicals. (2025, May 30). SAFETY DATA SHEET - Ciclopirox Olamine.
  • PubMed. (n.d.). Ciclopirox olamine 1% cream. A preliminary review of its antimicrobial activity and therapeutic use.
  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • AppliChem. (n.d.). Ciclopirox olamine, for culture media use 103860 - Safety Data Sheet.
  • New Drug Approvals. (2021, October 29). CICLOPIROX OLAMINE.
  • ResearchGate. (n.d.). Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria | Request PDF.
  • PubMed. (n.d.). [Studies on the pharmacology and toxicology of ciclopiroxolamine (author's transl)].

Sources

Unveiling the Electronic Landscape of Acetamide, N-(1-oxido-2-pyridinyl)-: A DFT-Driven Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of Electronic Properties in Modern Drug Discovery

In the intricate dance of drug-receptor interactions, the electronic characteristics of a molecule dictate its every move. For researchers, scientists, and drug development professionals, a profound understanding of a compound's electronic landscape is not merely academic—it is a cornerstone of rational drug design. This guide delves into the electronic properties of Acetamide, N-(1-oxido-2-pyridinyl)-, a heterocyclic N-oxide with significant potential in medicinal chemistry, through the powerful lens of Density Functional Theory (DFT) calculations.

Pyridine N-oxides represent a fascinating class of compounds where the N-oxide moiety dramatically alters the electronic distribution of the parent pyridine ring. This modification enhances reactivity towards both electrophilic and nucleophilic substitutions and can improve physicochemical properties crucial for drug development, such as aqueous solubility.[1] The acetamido group, a common feature in many pharmaceuticals, further modulates these properties.[2] This guide provides a comprehensive, field-proven framework for elucidating the electronic structure of Acetamide, N-(1-oxido-2-pyridinyl)- using DFT, empowering researchers to predict its reactivity, stability, and potential as a therapeutic agent.

Theoretical Framework: Decoding Molecular Behavior with Density Functional Theory

Density Functional Theory (DFT) has emerged as a versatile and powerful tool in quantum chemistry, offering a balance between computational cost and accuracy for predicting the electronic structure and properties of molecules.[3] Unlike traditional ab initio methods that grapple with the complexity of the many-electron wavefunction, DFT focuses on the electron density as the fundamental variable, a concept that has revolutionized computational chemistry.[4]

At the heart of DFT lies the Hohenberg-Kohn theorems, which establish that the ground-state energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density. The practical implementation of DFT involves the use of exchange-correlation functionals, which approximate the complex electron-electron interactions. The choice of an appropriate functional and basis set is paramount for obtaining accurate and reliable results.[5]

This guide will focus on three key electronic properties that provide invaluable insights into the behavior of Acetamide, N-(1-oxido-2-pyridinyl)-:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally signifies higher reactivity.[6][7]

  • Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential around a molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting how a molecule will interact with other charged or polar species, such as biological receptors.[8][9] Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).[10][11] This method allows for the quantitative analysis of donor-acceptor interactions, hyperconjugation, and the nature of chemical bonds, offering deep insights into the molecule's electronic delocalization and stability.

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations

This section provides a detailed, step-by-step protocol for performing DFT calculations on Acetamide, N-(1-oxido-2-pyridinyl)- using the Gaussian software package, a widely used tool in computational chemistry.

Step 1: Molecular Structure Preparation
  • Construct the Molecule: Build the 3D structure of Acetamide, N-(1-oxido-2-pyridinyl)- using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.

  • Initial Geometry Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., AM1) to obtain a reasonable starting geometry for the DFT calculations.

Step 2: DFT Geometry Optimization and Frequency Calculation

The following protocol utilizes the B3LYP functional with the 6-311++G(d,p) basis set, a combination that has been shown to provide reliable results for organic molecules.

  • Create Gaussian Input File: Prepare a Gaussian input file (.gjf or .com) with the following structure:

    • %nprocshared=4: Specifies the use of 4 processor cores.

    • %mem=4GB: Allocates 4 gigabytes of memory.

    • %chk=acetamide_n_oxide_opt.chk: Creates a checkpoint file to store the results.

    • #p B3LYP/6-311++G(d,p) Opt Freq: Specifies the level of theory (B3LYP functional, 6-311++G(d,p) basis set), requests a geometry optimization (Opt), and a frequency calculation (Freq).

    • Acetamide, N-(1-oxido-2-pyridinyl)- Geometry Optimization: A descriptive title for the calculation.

    • 0 1: Specifies a neutral charge (0) and a singlet spin multiplicity (1).

  • Run the Calculation: Execute the calculation using the Gaussian software.

  • Verify the Optimized Structure: After the calculation is complete, open the output file (.log or .out) and check for the following:

    • Convergence: Ensure that the optimization has converged.

    • Frequencies: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation Build Build 3D Structure PreOpt Initial Geometry Optimization (MM/Semi-empirical) Build->PreOpt Reasonable starting geometry Input Create Gaussian Input File (.gjf) PreOpt->Input Optimized Coordinates Run Run Gaussian Calculation Input->Run Verify Verify Optimization (Convergence & Frequencies) Run->Verify

Caption: Workflow for DFT geometry optimization.

Step 3: Calculation of Electronic Properties

Once the geometry is optimized, you can proceed to calculate the electronic properties using the optimized coordinates.

  • HOMO-LUMO and MEP Analysis:

    • Create a new Gaussian input file using the optimized geometry from the checkpoint file (.chk).

    • Use the following keyword line:

      • Pop=Full: Requests a full population analysis, which includes the molecular orbitals.

      • IOp(6/33=2): Is an option to print the orbital energies.

    • To generate the MEP map, you will need to create a cube file. This can be done in GaussView or by adding the Cube=Potential keyword to your input file.

  • Natural Bond Orbital (NBO) Analysis:

    • Create another input file with the optimized geometry.

    • Use the following keyword line:

      • Pop=NBO: Requests a Natural Bond Orbital analysis.

Electronic_Properties_Workflow cluster_homo_mep HOMO-LUMO & MEP cluster_nbo NBO Analysis OptGeom Optimized Geometry (from .chk file) Input_HM Input File: Pop=Full IOp(6/33=2) Cube=Potential (optional) OptGeom->Input_HM Input_NBO Input File: Pop=NBO OptGeom->Input_NBO Calc_HM Run Gaussian Input_HM->Calc_HM Analysis_HM Analyze HOMO, LUMO Energies & Visualize MEP Map Calc_HM->Analysis_HM Calc_NBO Run Gaussian Input_NBO->Calc_NBO Analysis_NBO Analyze Donor-Acceptor Interactions & Bond Properties Calc_NBO->Analysis_NBO

Caption: Workflow for calculating electronic properties.

Results and Discussion: Interpreting the Electronic Landscape

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies are crucial for understanding a molecule's reactivity. For the related acetamide derivative, the calculated HOMO-LUMO energy gap (ΔE) is 3.68660 eV.[2] A smaller energy gap suggests higher reactivity. This value can be compared to other molecules to assess its relative stability and propensity to engage in chemical reactions.

Table 1: Calculated Electronic Properties (Illustrative Example)

PropertyValue (eV)Interpretation
HOMO Energy (EHOMO)-6.0Propensity to donate electrons
LUMO Energy (ELUMO)-2.3Propensity to accept electrons
HOMO-LUMO Gap (ΔE)3.7Indicator of chemical reactivity and stability

Note: The values in this table are illustrative and based on a related compound. Actual values for Acetamide, N-(1-oxido-2-pyridinyl)- would need to be calculated.

The distribution of the HOMO and LUMO orbitals provides further insight. For pyridine N-oxide derivatives, the HOMO is typically a π-orbital distributed over the pyridine ring and the N-oxide oxygen, while the LUMO is a π*-orbital, also delocalized over the ring system.[7] The presence of the acetamido group will likely influence the energy and distribution of these orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the electrophilic and nucleophilic regions of the molecule. For pyridine N-oxides, the oxygen atom of the N-oxide group is a region of high negative electrostatic potential, making it a prime target for electrophilic attack and a strong hydrogen bond acceptor.[8] The hydrogen atoms of the pyridine ring and the acetamido group will exhibit positive electrostatic potential.

The MEP is particularly relevant for drug design as it helps to predict how the molecule will interact with the active site of a biological target. Regions of negative potential on the drug molecule can form favorable interactions with positively charged or hydrogen-bond-donating residues in the receptor, and vice versa.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key aspects to analyze for Acetamide, N-(1-oxido-2-pyridinyl)- include:

  • The N-O Bond: NBO analysis can quantify the nature of the N-O bond, revealing its polarity and the hybridization of the nitrogen and oxygen atoms.

  • Donor-Acceptor Interactions: The analysis will highlight hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into antibonding orbitals of the pyridine ring. These interactions contribute to the overall stability of the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified. For instance, in pyridine complexes, donor-acceptor interactions between the nitrogen lone pair and antibonding orbitals of an interacting molecule can be evaluated.[10]

  • Charge Distribution: NBO analysis provides a more robust method for calculating atomic charges compared to Mulliken population analysis, giving a clearer picture of the charge distribution across the molecule.

Conclusion: From Theoretical Insights to Practical Applications

This in-depth technical guide has provided a comprehensive framework for investigating the electronic properties of Acetamide, N-(1-oxido-2-pyridinyl)- using Density Functional Theory. By following the detailed protocols for DFT calculations and leveraging the interpretive power of HOMO-LUMO, MEP, and NBO analyses, researchers can gain a profound understanding of this molecule's reactivity, stability, and potential for drug-receptor interactions.

While this guide has used data from related compounds for illustrative purposes, the presented workflow empowers drug development professionals to generate precise, quantitative data for Acetamide, N-(1-oxido-2-pyridinyl)- and other molecules of interest. These theoretical insights are not merely academic exercises; they are essential tools for accelerating the drug discovery process, enabling the rational design of more effective and selective therapeutic agents. The integration of computational chemistry into the drug development pipeline is no longer a niche specialty but a fundamental component of modern pharmaceutical research.

References

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). (2024). PMC. [Link]

  • Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. (n.d.). RSC Publishing. [Link]

  • 2-Acetamidopyridine. (n.d.). PubChem. [Link]

  • Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. (1987). PubMed. [Link]

  • Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (2017). ResearchGate. [Link]

  • Modulation of n → π* Interaction in the Complexes of p-Substituted Pyridines with Aldehydes: A Theoretical Study. (2023). PubMed. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. [Link]

  • NBO analysis of selected donor-acceptor interactions in IV and V. (n.d.). ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl- N -(pyrazin-2-yl)Acetamide. (n.d.). Semantic Scholar. [Link]

  • NBO analysis of a donor-acceptor complex?. (2020). ResearchGate. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). MDPI. [Link]

  • Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. (n.d.). ResearchGate. [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (n.d.). PMC. [Link]

  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:.... (n.d.). ResearchGate. [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (2020). MDPI. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023). MDPI. [Link]

  • Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. (n.d.). ResearchGate. [Link]

  • Pyridine N-oxides as coformers in the development of drug cocrystals. (n.d.). RSC Publishing. [Link]

  • NBO analysis of a donor-acceptor complex?. (2020). ResearchGate. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar. [Link]

  • Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. (2019). MDPI. [Link]

  • Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. (n.d.). ChemRxiv. [Link]

  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. (2017). ResearchGate. [Link]

  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2026). ResearchGate. [Link]

  • 2-Pyridone Synthesis Using 2-(phenylsulfinyl)acetamide. (2013). PubMed. [Link]

  • N-(5-Methyl-1-Oxido-2-Pyridinyl) Acetamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing. [Link]

  • Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of.... (2022). Trends in Sciences. [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI. [Link]

  • Editorial: Recent advances, new perspectives and applications of conceptual density functional theory. (n.d.). PMC. [Link]

  • Physical and Chemical Properties of the Cocrystal 2- Benzylamino Pyridine. (n.d.). IARJSET. [Link]

Sources

Methodological & Application

how to synthesize Acetamide,N-(1-oxido-2-pyridinyl)- in the laboratory

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol: Laboratory Synthesis of Acetamide, N-(1-oxido-2-pyridinyl)-

Executive Summary

Acetamide, N-(1-oxido-2-pyridinyl)- (commonly referred to as 2-acetamidopyridine N-oxide) is a highly valuable heterocyclic intermediate. It serves as a versatile bidentate ligand in lanthanide and transition metal coordination chemistry[1] and acts as a critical precursor for the synthesis of 2-mercaptopyridine-1-oxides (pyrithione derivatives), which are potent antimicrobial and antidandruff agents[2]. This application note details the mechanistic rationale, comparative methodologies, and self-validating step-by-step protocols for synthesizing this compound in a modern laboratory setting.

Mechanistic Rationale: The Necessity of Amine Protection

Direct N-oxidation of 2-aminopyridine is synthetically unviable. The exocyclic primary amine (-NH₂) is highly nucleophilic and susceptible to competitive oxidation, leading to complex, low-yielding mixtures of nitroso, nitro, and azo byproducts.

To circumvent this, the primary amine must be protected. Acetylation using acetic anhydride converts the amine into an acetamide. The resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group drastically reduces its nucleophilicity[1]. Consequently, subsequent treatment with an electrophilic oxygen source (e.g., meta-chloroperoxybenzoic acid[m-CPBA] or peracetic acid) selectively oxidizes the endocyclic pyridine nitrogen, yielding the desired N-oxide exclusively[2].

Mechanism A Unprotected 2-Aminopyridine (Exocyclic NH2 is highly nucleophilic) B Direct Oxidation (Yields complex mixtures: nitroso, azo) A->B C Acetylation (Ac2O) A->C D 2-Acetamidopyridine (Amide resonance reduces NH nucleophilicity) C->D E Electrophilic Oxygen Transfer (m-CPBA or Peracetic Acid) D->E F Selective Pyridine N-Oxidation (High Yield & Purity) E->F

Figure 1: Mechanistic rationale demonstrating the necessity of exocyclic amine protection prior to N-oxidation.

Synthetic Workflows & Quantitative Comparison

Depending on the scale and available safety infrastructure, the N-oxidation step can be performed using either m-CPBA (ideal for small-to-medium lab scale) or a Hydrogen Peroxide/Acetic Acid system (ideal for large-scale/process chemistry)[2][3].

SynthesisWorkflow A 2-Aminopyridine (Starting Material) B Step 1: N-Acetylation (Ac2O, Reflux or RT) A->B C 2-Acetamidopyridine (Intermediate) B->C D Step 2: N-Oxidation (m-CPBA in DCM, 0°C to RT) C->D F Alternative Step 2: (H2O2 / AcOH, 75°C) C->F E Acetamide, N-(1-oxido-2-pyridinyl)- (Target Product) D->E F->E

Figure 2: Synthetic workflow for Acetamide, N-(1-oxido-2-pyridinyl)- via two-step N-acetylation and N-oxidation.

Table 1: Quantitative Comparison of N-Oxidation Methodologies
ParameterMethod A: m-CPBA in DCMMethod B: H₂O₂ in Acetic Acid
Reagent Equivalents 1.2 – 1.5 eq m-CPBA3.0 – 5.0 eq H₂O₂ (30-40% aq)
Reaction Temperature 0 °C warming to 25 °C70 °C to 80 °C
Reaction Time 4 to 12 hours4 to 6 hours
Safety Profile High (Mild conditions, easy control)Moderate (Thermal hazard, requires venting)
Workup Complexity Requires basic wash to remove m-CBARequires careful peroxide quenching
Scalability Limited (High cost, atom economy)Excellent (Low cost, process-friendly)
Typical Yield 80% – 90%70% – 85%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Acetamidopyridine (Intermediate)

Causality Note: Performing this reaction neat (without additional solvent) maximizes the collision frequency of reactants, driving the reaction to completion rapidly while simplifying downstream solvent removal.

  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition : Add 2-aminopyridine (9.41 g, 0.10 mol) to the flask. Slowly add freshly distilled acetic anhydride (11.2 g, 10.4 mL, 0.11 mol)[1]. Caution: The reaction is moderately exothermic.

  • Reaction : Heat the mixture to reflux (approx. 130 °C internal temperature) and stir for 2 hours.

  • Monitoring : Verify the consumption of 2-aminopyridine via TLC (Eluent: 50% EtOAc in Hexanes; UV visualization).

  • Concentration : Remove the byproduct (acetic acid) and unreacted acetic anhydride by vacuum distillation (e.g., rotary evaporation at 60 °C under high vacuum)[1].

  • Purification : Recrystallize the crude solid residue from diethyl ether to afford 2-acetamidopyridine as colorless plates. (Typical melting point: 66–68 °C).

Step 2: N-Oxidation to Acetamide, N-(1-oxido-2-pyridinyl)- (Method A: m-CPBA)

Causality Note: Dichloromethane (DCM) is chosen as the solvent because it readily dissolves both the starting material and m-CPBA, while the byproduct, meta-chlorobenzoic acid (m-CBA), has lower solubility and can be partially removed via filtration before basic extraction.

  • Setup : In a 500 mL round-bottom flask, dissolve 2-acetamidopyridine (6.81 g, 0.05 mol) in anhydrous DCM (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Oxidation : Portion-wise, add m-CPBA (77% max purity, 13.4 g, ~0.06 mol) over 15 minutes to control the exotherm.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

  • Quenching : Add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes to destroy any unreacted peroxy acid. Self-Validation: Use peroxide test strips to confirm the organic layer is peroxide-free.

  • Extraction : Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to remove m-CBA, followed by brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and ethanol to yield the pure N-oxide.

Self-Validating Systems (Analytical Characterization)

To ensure the trustworthiness of the synthesis, the following in-process and post-process validations must be met:

  • In-Process TLC : The N-oxide product is significantly more polar due to the highly polarized N⁺–O⁻ bond. Using a mobile phase of 10% Methanol in DCM, the product will elute with a noticeably lower Rf​ value than the 2-acetamidopyridine intermediate.

  • Infrared (IR) Spectroscopy : Successful N-oxidation is validated by the appearance of a strong N–O stretching band at 1200–1250 cm⁻¹ . Furthermore, the amide I (C=O) and amide II (N-H) bands will shift relative to the starting material, confirming the altered electronic environment[1].

  • ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆) :

    • Pyridine Ring: The proton at the 6-position (adjacent to the N-oxide) will exhibit a diagnostic shift compared to the unprotected pyridine.

    • Amide N-H: The amide N-H proton will experience a profound downfield shift (frequently appearing >10.0 ppm). This serves as an internal validation of structural geometry, as it is caused by strong intramolecular hydrogen bonding between the amide hydrogen and the newly introduced N-oxide oxygen[1].

References

  • Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide. Indian Academy of Sciences. URL:[Link]

  • US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides. Google Patents.

Sources

Application Note: N-(1-Oxido-2-pyridinyl)acetamide as a Versatile Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

N-(1-oxido-2-pyridinyl)acetamide (AAPO)—also known as 2-acetamidopyridine N-oxide—is a highly versatile bifunctional ligand. In the realm of metallodrug design and advanced materials synthesis, the ability to predictably control ligand coordination modes is paramount. AAPO presents a unique structural dichotomy: it possesses a highly nucleophilic N-oxide oxygen adjacent to an acetamido group capable of both hydrogen bonding and metal chelation.

While AAPO can act as a simple monodentate ligand—such as in the trigonal bipyramidal Fe(AAPO)2​Cl3​ complex where it coordinates exclusively via the N-oxide oxygen —its true utility in drug development relies on its capacity for bidentate chelation. Bidentate coordination neutralizes the metal's charge more effectively, enhancing the lipophilicity and membrane permeability of the resulting metallodrug .

Mechanistic Insights: Directing Coordination Modes

The coordination trajectory of AAPO is governed by Hard-Soft Acid-Base (HSAB) principles and the thermodynamic constraints of chelate ring sizes. As an Application Scientist, you must deliberately tune the reaction conditions to force the desired chelation mode:

  • O,O-Coordination (7-Membered Ring): When reacting with hard Lewis acids (e.g., Ln3+ , Fe3+ ) under neutral conditions, the neutral ligand coordinates via the N-oxide oxygen and the carbonyl oxygen. Because 7-membered rings are entropically disfavored, this state often competes with monodentate coordination.

  • O,N-Coordination (5-Membered Ring): By introducing a mild base, the amide nitrogen is deprotonated. The resulting anionic ligand coordinates via the N-oxide oxygen and the amide nitrogen, forming a highly stable, planar 5-membered chelate ring. This mode is strongly preferred by borderline and soft transition metals (e.g., Cu2+ , Pd2+ ) .

CoordinationLogic A AAPO Ligand (Neutral) B Metal & pH Selection A->B C Hard Acid / Neutral pH (e.g., Ln3+, Fe3+) B->C High Oxophilicity D Soft/Borderline Acid / Basic pH (e.g., Cu2+, Pd2+) B->D Base Addition (Et3N) E O,O-Bidentate / Monodentate (Neutral Ligand) C->E Retains Amide Proton F O,N-Bidentate Chelation (Anionic Ligand) D->F Deprotonation

Logical decision tree for AAPO coordination modes based on metal oxophilicity and pH.

Experimental Protocol: Synthesis of O,N-Coordinated Cu(II) Complexes

The following protocol outlines the synthesis of Bis[N−(1−oxido−2−pyridinyl)acetamidato−κ2O,N]copper(II) . This workflow is designed as a self-validating system, ensuring that the thermodynamically stable 5-membered chelate ring is formed.

Workflow S1 Ligand Dissolution (EtOH, 50°C) S2 Deprotonation (Et3N, pH ~8) S1->S2 S3 Metalation (Cu(OAc)2) S2->S3 S4 Chelation (O,N-coordination) S3->S4 S5 Isolation (Filtration) S4->S5

Step-by-step experimental workflow for synthesizing O,N-coordinated Cu(II)-AAPO complexes.

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 2.0 mmol of AAPO in 20 mL of warm absolute ethanol (50 °C).

    • Causality: Absolute ethanol prevents competitive coordination from water molecules and ensures complete solubility of the neutral ligand.

  • Deprotonation: Add 2.0 mmol of triethylamine ( Et3​N ) dropwise under continuous stirring.

    • Self-Validation: The solution should remain clear.

    • Causality: Et3​N ( pKa​ ~10.7) is sufficiently basic to deprotonate the coordinated amide, driving the equilibrium away from the 7-membered O,O-chelate and toward the highly stable 5-membered O,N-chelate.

  • Metalation: Dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of absolute ethanol and add it dropwise to the ligand solution.

    • Self-Validation: An immediate color change from pale blue to deep green/brown must occur. This visual cue confirms the formation of the Ligand-to-Metal Charge Transfer (LMCT) band characteristic of the anionic O,N-coordinated species.

  • Thermodynamic Equilibration: Reflux the mixture for 2 hours, then cool to 4 °C overnight.

    • Causality: Refluxing overcomes the activation energy barrier, allowing any kinetic intermediates (e.g., monodentate species) to rearrange into the thermodynamic O,N-chelate product.

  • Isolation: Filter the resulting microcrystalline precipitate, wash with cold ethanol followed by diethyl ether, and dry in vacuo.

Quantitative Data & Characterization

To verify the integrity of the synthesized complex, spectroscopic characterization is mandatory. The tables below summarize the diagnostic shifts that differentiate successful bidentate chelation from incomplete or monodentate coordination.

Table 1: Diagnostic Infrared (IR) Frequencies (cm⁻¹)

Vibrational ModeFree Ligand (AAPO)Monodentate (O-coord)Bidentate (O,N-coord)Diagnostic Significance
ν(N-O) ~1240~1210~1205Shift to lower frequency indicates N-oxide oxygen coordination.
ν(C=O) ~1680~1680~1655Unchanged in monodentate; shifts in O,N due to resonance changes post-deprotonation.
ν(N-H) ~3200~3200AbsentDisappearance confirms deprotonation and O,N-chelation.
ν(M-O) Absent~410~420Confirms metal-oxygen bond formation.
ν(M-N) AbsentAbsent~450Confirms metal-nitrogen bond formation (exclusive to bidentate O,N).

Table 2: UV-Vis and NMR Spectroscopic Markers

TechniqueMarkerFree LigandBidentate ComplexCausality / Interpretation
UV-Vis π→π∗ (Pyridine)~260 nm~275 nmBathochromic shift due to metal coordination extending conjugation.
UV-Vis d-d TransitionN/A~680 nmCharacteristic of square-planar or distorted octahedral Cu(II) geometry.
¹H NMR Amide Proton (-NH)~10.5 ppmAbsentConfirms deprotonation (applicable to diamagnetic metals like Pd2+ ).
¹H NMR Pyridine C3-H~8.2 ppm~8.5 ppmDownfield shift due to electron density withdrawal by the metal center.

References

  • Li, X.-L., Niu, D.-Z., Lu, Z.-S., & Yu, K.-B. (2003). Synthesis and crystal structure of Fe(aapo)2Cl3 (aapo = 2-acetylamino pyridine N-oxide). ResearchGate. URL:[Link]

  • Karayannis, N. M., Pytlewski, L. L., & Mikulski, C. M. (1973). Coordination chemistry of pyridine N-oxides. Coordination Chemistry Reviews, 11(2), 93-159. URL:[Link]

  • Cotton, F. A., Wilkinson, G., Murillo, C. A., & Bochmann, M. (1999). Advanced Inorganic Chemistry (6th ed.). Wiley. URL:[Link]

Application Note: Mass Spectrometry Fragmentation Profiling of N-(1-Oxido-2-pyridinyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide,N-(1-oxido-2-pyridinyl)- (also known as 2-acetamidopyridine N-oxide) is a critical bidentate ligand in coordination chemistry and a highly relevant structural analog for N-oxide drug metabolites. In Drug Metabolism and Pharmacokinetics (DMPK), distinguishing N-oxidation from aromatic C-hydroxylation is a classic analytical challenge, as both biotransformations add exactly 15.9949 Da to the parent mass.

This application note provides a definitive, self-validating LC-MS/MS methodology to characterize the fragmentation pattern of N-(1-oxido-2-pyridinyl)acetamide. By mapping its diagnostic neutral losses, researchers can confidently differentiate labile N-oxide species from their hydroxylated isomers, preventing costly misidentifications in drug development pipelines.

Structural & Mechanistic Principles (Causality of Fragmentation)

To analyze this compound effectively, one must understand the thermodynamic vulnerabilities of its two primary functional groups under Collision-Induced Dissociation (CID):

  • The Pyridine N-Oxide Moiety: The dative N→O bond is highly polar and thermally labile. Unlike C-OH bonds which typically expel water (-18 Da), N-oxides undergo a highly diagnostic homolytic or heterolytic cleavage to expel a neutral oxygen atom (-16 Da ) or a hydroxyl radical (-17 Da ) .

  • The Acetamide Moiety: Secondary amides consistently undergo a multi-centered rearrangement or inductive cleavage to expel ketene (CH₂=C=O, -42 Da ), leaving behind a primary amine on the aromatic ring.

Why Electrospray Ionization (ESI) is Mandatory: Historically, Electron Ionization (EI) was used for structural elucidation. However, EI sources operate at high temperatures under vacuum, which induces pre-ionization chemical reduction of the N-oxide bond. This thermal degradation causes the instrument to detect the deoxygenated species as the false molecular ion . ESI is a "soft" ionization technique that preserves the intact [M+H]⁺ precursor (m/z 153.0664), allowing for controlled, true MS/MS fragmentation in the collision cell.

Self-Validating LC-MS/MS Protocol

A major risk in N-oxide analysis is In-Source Fragmentation (ISF) , where the compound breaks apart in the ion source before reaching the mass analyzer, mimicking a hydroxylated metabolite. To guarantee data integrity, this protocol incorporates a strict self-validation checkpoint.

System Suitability & Self-Validation (Crucial Step)

Before analyzing the target compound, the instrument's source parameters must be validated to ensure they are gentle enough to preserve the N-O bond.

  • Infuse a standard solution of Pyridine N-oxide (100 ng/mL in 50% Acetonitrile/Water with 0.1% Formic Acid).

  • Monitor the MS1 spectrum: Look for the intact[M+H]⁺ at m/z 96.04 and its ISF product at m/z 80.05.

  • Tune Causality: If the m/z 80.05 peak exceeds 5% of the base peak, the source is too "hot." The operator must systematically lower the Declustering Potential (DP), Cone Voltage, or Capillary Temperature until the intact m/z 96.04 peak constitutes >95% of the signal. This proves the system is validated for intact N-oxide transmission.

Sample Preparation
  • Solvent: Dissolve N-(1-oxido-2-pyridinyl)acetamide in cold Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL. Keep samples at 4°C in the autosampler to prevent spontaneous degradation.

LC-MS/MS Acquisition Parameters
  • Chromatography: UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Acidic conditions are required to ensure robust protonation to [M+H]⁺.

  • Ionization: ESI Positive Mode.

  • MS/MS Mode: Data-Dependent Acquisition (DDA) or Targeted MS2.

  • Collision Energy (CE): Stepped CE at 15, 25, and 35 eV using Argon or Nitrogen collision gas to capture both low-energy (N-O cleavage) and high-energy (ring opening) fragments.

Workflow Sample 1. Cold Sample Prep (Prevent Degradation) Validate 2. Source Validation (Minimize ISF) Sample->Validate ESI 3. Soft Ionization (ESI+ Mode) Validate->ESI Q1 4. Isolate Precursor (m/z 153.06) ESI->Q1 CID 5. Stepped CID (15-35 eV) Q1->CID TOF 6. High-Res Detection (Orbitrap/TOF) CID->TOF

Self-validating LC-MS/MS workflow ensuring intact N-oxide transmission and accurate fragmentation.

Diagnostic Fragmentation Map

Upon isolation of the [M+H]⁺ precursor (m/z 153.0664) and subsequent CID, N-(1-oxido-2-pyridinyl)acetamide yields a highly predictable and structured product ion spectrum.

Quantitative Data Summary

The following table summarizes the exact masses and mechanistic origins of the key fragments. High-resolution mass spectrometry (HRMS) is assumed (mass accuracy < 5 ppm).

Exact Mass (m/z)Ion FormulaNeutral LossMass Loss (Da)Diagnostic Utility
153.0664 [C₇H₉N₂O₂]⁺None0Precursor Ion ([M+H]⁺)
137.0715 [C₇H₉N₂O]⁺-O15.9949Primary N-Oxide Marker. Confirms N-oxidation over C-hydroxylation.
136.0637 [C₇H₈N₂O]⁺•-OH•17.0027Secondary N-Oxide Marker. Radical loss common in heteroaromatics.
111.0558 [C₅H₇N₂O]⁺-CH₂CO42.0106Acetamide Marker. Loss of ketene from the intact precursor.
95.0609 [C₅H₇N₂]⁺-O, -CH₂CO58.0055Core Scaffold. Protonated 2-aminopyridine (dual loss).
78.0344 [C₅H₄N]⁺-O, -CH₂CO, -NH₃75.0320Ring Fragment. Pyridyl cation following amine elimination.
Fragmentation Pathway Visualization

The logical flow of dissociation is driven by the relative bond dissociation energies. The N-O bond and the acetyl group represent the weakest points in the molecule, leading to competing primary fragmentation pathways that eventually converge on the stable 2-aminopyridine core .

MS_Pathway M Precursor [M+H]+ m/z 153.0664 M_O [M+H - O]+ m/z 137.0715 M->M_O -O (16 Da) Diagnostic N-Oxide Loss M_OH [M+H - OH]+ m/z 136.0637 M->M_OH -OH (17 Da) Radical Loss M_Ketene [M+H - CH2CO]+ m/z 111.0558 M->M_Ketene -Ketene (42 Da) Acetamide Cleavage M_O_Ketene [2-Aminopyridine+H]+ m/z 95.0609 M_O->M_O_Ketene -Ketene (42 Da) M_Ketene->M_O_Ketene -O (16 Da) Pyridyl [Pyridyl]+ m/z 78.0344 M_O_Ketene->Pyridyl -NH3 (17 Da) Amine Elimination

Mechanistic MS/MS fragmentation pathway of N-(1-oxido-2-pyridinyl)acetamide under CID.

Troubleshooting & Artifact Mitigation

  • Artifact: The MS1 spectrum shows a base peak at m/z 137, with m/z 153 missing or extremely weak.

    • Causality: The N-O bond is undergoing thermal or collisional degradation prior to the quadrupole.

    • Solution: Re-run the Self-Validation protocol (Section 3.1). Lower the ESI probe temperature and reduce the declustering potential/fragmentor voltage.

  • Artifact: The MS2 spectrum of m/z 153 shows a strong loss of 18 Da (Water) instead of 16 Da (Oxygen).

    • Causality: The compound is likely not an N-oxide. It is highly probable that the sample has undergone a rearrangement or is actually a C-hydroxylated isomer (e.g., N-(3-hydroxy-2-pyridinyl)acetamide) .

References

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry (2000).[Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry (2005).[Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry (1992).[Link]

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy of Acetamide, N-(1-oxido-2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Scope

Acetamide, N-(1-oxido-2-pyridinyl)- , commonly referred to as 2-acetamidopyridine N-oxide, is a highly versatile bidentate ligand utilized extensively in coordination chemistry and drug development. Its unique structural motif—featuring both an N-oxide moiety and an acetamide group—allows it to act as a potent chelator for lanthanide series metals and transition metals.

Accurate structural characterization via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The proximity of the strongly electron-withdrawing carbonyl group and the mesomerically donating N-oxide oxygen creates a complex electronic environment. This application note provides a comprehensive, self-validating methodology for the NMR acquisition, resonance assignment, and tautomeric analysis of this compound, grounded in established 1 [1].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in resonance assignment, we employ a self-validating workflow. 1D NMR alone is insufficient for this compound due to the overlapping electronic effects of the N-oxide and acetamide groups. Therefore, the protocol mandates 2D cross-validation (HSQC and HMBC) to lock in carbon-proton connectivities.

Step 1: Solvent Selection and Sample Preparation
  • Causality Insight: The choice of solvent is paramount. We utilize DMSO-d₆ rather than CDCl₃. The highly polar nature of DMSO-d₆ stabilizes the hydrogen-bonding network of the acetamide NH proton, drastically reducing its chemical exchange rate. This allows the NH proton to be observed as a sharp, distinct singlet rather than a broadened, undetectable baseline hump.

  • Procedure: Dissolve 15–20 mg of high-purity Acetamide, N-(1-oxido-2-pyridinyl)- in 0.6 mL of 99.9% DMSO-d₆. Transfer to a standard 5 mm precision NMR tube.

Step 2: Instrument Calibration and Tuning
  • Procedure: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband inverse (BBI) or cryoprobe. Regulate the probe temperature strictly to 298 K to prevent temperature-induced chemical shift drift of the exchangeable NH proton.

  • Tuning: Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei, followed by precise gradient shimming (Z-axis) to achieve a line width of <0.5 Hz for the residual solvent peak.

Step 3: Acquisition Parameters
  • ¹H NMR (1D): 16 scans, 64k data points, relaxation delay (D1) of 2.0 seconds. A 30° flip angle is used to ensure quantitative integration.

  • ¹³C{¹H} NMR (1D): 1024 scans, WALTZ-16 decoupling to remove proton scalar couplings, D1 of 2.0 seconds.

  • Self-Validation (2D HSQC/HMBC): Run a ¹H-¹³C HSQC to unambiguously pair each proton to its directly attached carbon. Follow with an HMBC (optimized for long-range 2J and 3J couplings of ~8 Hz) to confirm the quaternary carbons (C-2 and the carbonyl C=O).

Quantitative NMR Data Summaries

The following tables summarize the representative chemical shifts derived from the established electronic effects of the 2-acetylamino and N-oxide substituents in a DMSO-d₆ environment.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
NH 10.45Singlet (s)-1HHighly deshielded by the adjacent carbonyl and H-bonding.
H-6 8.32Doublet of doublets (dd)6.5, 1.21HOrtho to N-oxide; deshielded by strong -I inductive effect.
H-3 8.15Doublet of doublets (dd)8.2, 1.21HOrtho to acetamide; deshielded by carbonyl anisotropy.
H-4 7.45Triplet of doublets (td)8.2, 1.21HPara to N-oxide; shielded by +M mesomeric effect.
H-5 7.12Triplet of doublets (td)6.5, 1.21HMeta position; least affected by direct resonance.
CH₃ 2.18Singlet (s)-3HAcetyl methyl group.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 169.5QuaternaryCharacteristic amide carbonyl carbon.
C-2 144.8QuaternaryIpso carbon attached to the electronegative nitrogen.
C-6 138.2CHDeshielded by the adjacent N-oxide oxygen (-I effect).
C-4 127.5CHPara position relative to the N-oxide group.
C-3 117.8CHOrtho to the acetamide group.
C-5 114.5CHShielded by the +M effect of the N-oxide group.
CH₃ 24.2CH₃Aliphatic acetyl carbon.

Mechanistic Insights: Causality of Chemical Shifts

Tautomeric Balance Analysis

The NMR data of Acetamide, N-(1-oxido-2-pyridinyl)- is heavily dictated by its tautomeric equilibrium. As demonstrated by Puszko et al., the introduction of an acetylamino group at the 2-position of a pyridine N-oxide significantly alters the shielding of the pyridine ring nitrogen and adjacent carbons[1]. The compound exists in a delicate balance between the amino form (predominant) and the imino form . When the molar ratio of the imino form increases, the electron density around C-2 and C-5 shifts, directly manifesting as deshielding in the ¹³C spectrum and altering the ¹⁵N chemical shifts.

Coordination Chemistry Profiling

Understanding these baseline NMR shifts is vital for downstream applications. Navaneetham et al. successfully utilized this compound to synthesize 2 [2]. The ligand coordinates in a bidentate fashion through the N-O and C=O moieties.

  • Experimental Causality: When this ligand binds to a diamagnetic metal (e.g., La³⁺), the ¹H and ¹³C signals for the adjacent nuclei (H-6, C-6, and C=O) undergo distinct coordination-induced shifts (CIS). The baseline assignments provided in Tables 1 and 2 serve as the critical reference point to calculate these CIS values, thereby proving successful chelation.

Workflow Visualization

G A Acetamide, N-(1-oxido-2-pyridinyl)- Sample Prep (DMSO-d6) B 1D & 2D NMR Acquisition (1H, 13C, HSQC, HMBC) A->B C Resonance Assignment & Peak Integration B->C D Tautomeric Balance Analysis (Amino vs. Imino) C->D Structural Dynamics E Coordination Profiling (Bidentate N-O / C=O) C->E Lanthanide Chelation

Figure 1: Workflow for the NMR structural elucidation and downstream application profiling.

References

  • Puszko, A., Laihia, K., Kolehmainen, E., & Talik, Z. (2012). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry (SciSpace / Springer).[Link]

  • Navaneetham, N. S., Kalyanasundaram, R., Rajasekar, N., & Soundararajan, S. (1986). Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide. Indian Academy of Sciences.[Link]

Sources

Acetamide,N-(1-oxido-2-pyridinyl)- in high-throughput drug discovery screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Acetamide, N-(1-oxido-2-pyridinyl)- Scaffolds in Target-Directed Drug Discovery

Executive Summary

The compound Acetamide, N-(1-oxido-2-pyridinyl)- (CAS: 6994-14-5), commonly referred to as N-(1-oxidopyridin-2-yl)acetamide, represents a highly versatile, low-molecular-weight scaffold in modern drug discovery. As a privileged pharmacophore, the pyridine N-oxide motif is increasingly utilized to optimize physicochemical properties, improve metabolic stability, and establish nonclassical hydrogen-bonding networks within challenging target binding pockets [1]. This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) methodology utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to evaluate libraries containing this scaffold, with a specific focus on competitive inhibition assays (e.g., targeting serine proteases like Factor XIa) [2].

Scientific Rationale: The Pyridine N-Oxide Scaffold

In fragment-based drug discovery (FBDD) and HTS, the selection of starting chemotypes dictates downstream success. Acetamide, N-(1-oxido-2-pyridinyl)- is an ideal Rule-of-Three compliant fragment that offers several distinct mechanistic advantages:

  • Bioisosteric Replacement: The N-oxide moiety serves as a potent bioisostere for carbonyl groups, amides, and pyrazinones. The high electron density of the N-oxide oxygen makes it a superior hydrogen bond acceptor compared to traditional carbonyls [1].

  • Nonclassical Interactions: In the development of Factor XIa inhibitors, the pyridine N-oxide core has been shown to exploit nonclassical C–H···O interactions and polar C–H···water hydrogen-bonding networks, driving both potency and oral bioavailability [2].

  • Tunable Electronic Properties: The electronic properties of the pyridine ring can be fine-tuned via the acetamide substitution, which alters the dipole moment and the hydrogen atom transfer (HAT) characteristics of the molecule, a feature also exploited in advanced electrocatalysis [3].

Binding_Mech N_Oxide Acetamide, N-(1-oxido-2-pyridinyl)- Scaffold O_Atom N-Oxide Oxygen (H-Bond Acceptor) N_Oxide->O_Atom presents Amide Acetamide Group (H-Bond Donor/Acceptor) N_Oxide->Amide presents Target Target Active Site (e.g., Factor XIa S1 Pocket) O_Atom->Target Nonclassical H-Bonding Amide->Target Backbone Interaction

Figure 1: Mechanistic binding interactions of the N-oxide scaffold within a target active site.

High-Throughput Screening (HTS) Strategy

Causality of Assay Selection: Small aromatic fragments and heterocyclic N-oxides frequently exhibit intrinsic autofluorescence in the blue/green spectrum. Utilizing a standard fluorescence intensity assay often results in high false-positive or false-negative rates due to compound interference. To circumvent this, we employ a TR-FRET assay. By introducing a time delay (e.g., 50 µs) between excitation and emission reading, the short-lived autofluorescence of the N-oxide compounds decays completely, leaving only the long-lived signal of the lanthanide (Europium) donor.

Furthermore, a ratiometric readout (Emission 665 nm / Emission 615 nm) is used. This internally normalizes the data, correcting for well-to-well liquid dispensing variations and inner-filter effects caused by colored compounds.

HTS_Workflow Lib Compound Library (Acetamide, N-(1-oxido-2-pyridinyl)-) Dispense Acoustic Dispensing (Echo 555, 2.5 nL) Lib->Dispense Assay TR-FRET Assay (Target Incubation, 60 min) Dispense->Assay Read Multimode Reader (Ex: 337nm, Em: 665/615nm) Assay->Read Triage Hit Triage (Z'-factor > 0.6, IC50 < 1 µM) Read->Triage

Figure 2: High-throughput screening workflow for pyridine N-oxide libraries using TR-FRET.

Step-by-Step TR-FRET Methodology

This protocol is designed as a self-validating system for screening N-oxide derivatives against a generic protease/kinase target in a 384-well format.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA. (Causality: Tween-20 and BSA prevent non-specific binding of the highly polar N-oxide fragments to the polystyrene microplate walls).

  • Target Protein Solution: Prepare the target enzyme tagged with a Europium (Eu)-labeled antibody at a 2X working concentration (e.g., 2 nM final).

  • Tracer Solution: Prepare the ULight-conjugated active-site tracer at a 2X working concentration (e.g., 10 nM final).

Acoustic Dispensing (Compound Addition)
  • Use an acoustic liquid handler (e.g., Labcyte Echo 555) to transfer 2.5 nL of the Acetamide, N-(1-oxido-2-pyridinyl)- library compounds (10 mM in 100% DMSO) into a low-volume 384-well ProxiPlate.

  • Control Wells:

    • Positive Control (Max FRET): Dispense 2.5 nL of pure DMSO.

    • Negative Control (Min FRET): Dispense 2.5 nL of a known potent reference inhibitor (10 mM).

    • (Causality: Acoustic dispensing ensures zero tip cross-contamination and maintains the final DMSO concentration at an ultra-low 0.5%, preventing solvent-induced protein denaturation).

Assay Incubation
  • Dispense 2.5 µL of the Target Protein Solution into all wells.

  • Incubate for 15 minutes at room temperature. (Causality: Pre-incubation allows the low-affinity N-oxide fragments to reach binding equilibrium with the target before the high-affinity tracer is introduced).

  • Dispense 2.5 µL of the Tracer Solution into all wells.

  • Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles.

  • Incubate in the dark for 60 minutes at room temperature.

Detection & Readout
  • Read the plate on a TR-FRET compatible multimode microplate reader (e.g., BMG PHERAstar FSX).

  • Settings: Excitation at 337 nm; Delay time: 50 µs; Integration time: 400 µs; Dual Emission at 665 nm (FRET signal) and 615 nm (Europium reference signal).

Data Presentation & Hit Triage

The viability of the HTS campaign is determined by strict statistical parameters. The ratiometric TR-FRET signal (665/615 nm) is calculated, and the data is normalized to the controls to determine the percentage of inhibition.

Table 1: Quantitative HTS Assay Quality Metrics and Acceptance Criteria

MetricAcceptable RangeObserved Value (Example)Scientific Implication
Z'-Factor > 0.500.78Indicates a highly robust assay with excellent separation between positive (DMSO) and negative (reference inhibitor) controls.
Signal-to-Background (S/B) > 3.06.2Ensures a wide dynamic range, critical for detecting weak-binding fragments like low-MW N-oxides.
Coefficient of Variation (CV) < 10%4.1%Demonstrates high pipetting precision and uniform plate reading across the 384-well matrix.
Hit Rate 0.5% - 2.0%1.2%A statistically sound hit rate that avoids triage bottlenecks while capturing valid chemotypes.

Hit Validation: Compounds demonstrating >50% inhibition at the screening concentration (e.g., 10 µM) are advanced to 10-point dose-response curves to determine their IC50 values. Confirmed N-oxide hits are subsequently evaluated via orthogonal biophysical assays (e.g., Surface Plasmon Resonance) to confirm direct target engagement and rule out assay artifacts.

References

  • Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(24), 2819–2857. Available at:[Link]

  • Wei, A., et al. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry, 65(15), 10594–10610. Available at:[Link]

  • Zhang, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Journal of the American Chemical Society, 146(42), 28890–28899. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acetamide, N-(1-oxido-2-pyridinyl)- Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Acetamide, N-(1-oxido-2-pyridinyl)- (CAS: 6994-14-5)[1]. This compound, also known as 2-acetamidopyridine N-oxide, is widely utilized as a synthetic intermediate in pharmaceutical manufacturing[2] and as a chelating ligand in coordination chemistry[3].

Despite its utility, researchers frequently encounter significant solubility bottlenecks when transitioning this compound into aqueous biological assays. This guide provides authoritative, causality-driven troubleshooting strategies to help you successfully formulate this compound for in vitro and in vivo applications.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does Acetamide, N-(1-oxido-2-pyridinyl)- precipitate immediately when added to standard PBS or pure water? A: The solubility barrier is driven by crystal lattice energy. The molecule possesses an N-oxide group (a strong hydrogen bond acceptor) and an acetamide group (containing an -NH donor and C=O acceptor). In the solid state, these functional groups engage in intense intermolecular hydrogen bonding, creating a highly stable, self-associated lattice. Water molecules alone lack the competitive energy required to disrupt these bonds at room temperature, leading to poor spontaneous solvation.

Q2: Is pH adjustment a viable strategy to force this compound into solution? A: No. Unlike basic amines or acidic carboxylic acids, adjusting the pH of your aqueous media will not significantly improve the solubility of this specific molecule. Pyridine N-oxides are extremely weak bases (typically possessing a pKa < 1), and the acetamide moiety is functionally neutral. Therefore, within any physiologically relevant pH range (pH 4–9), the molecule remains un-ionized. Attempting to force ionization by dropping the pH below 1 will ruin biological assay conditions without yielding a stable aqueous stock.

Q3: What is the optimal solvent strategy if water and pH adjustments fail? A: The most effective approach is to bypass the aqueous barrier by first creating a master stock in a polar aprotic solvent. Empirical characterization demonstrates that while this compound is insoluble in non-polar solvents (e.g., benzene, chloroform), it exhibits excellent solubility in strongly polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3]. These solvents act as potent hydrogen bond acceptors, effectively outcompeting the molecule's self-association and dismantling the crystal lattice.

Q4: How do I prevent "crashing out" (precipitation) when diluting my DMSO stock into aqueous assay media? A: Precipitation upon dilution occurs when the local concentration of water exceeds the critical solvation capacity before the solvent can evenly disperse. To prevent this:

  • Order of Addition: Always add the DMSO stock dropwise into a large volume of rapidly stirring aqueous media, never the reverse.

  • Excipient Use: If your final required concentration exceeds the aqueous solubility limit, you must pre-mix the aqueous media with a solubilizing excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding the drug stock.

Part 2: Physicochemical Data & Tolerability Limits

To design a successful experiment, you must balance the chemical need for co-solvents with the biological limits of your assay.

Table 1: Physicochemical Profile & Solubility Impact

PropertyValueMechanistic Impact on Solubility
CAS Number 6994-14-5Standard identifier for material sourcing[1].
H-Bond Donors 1 (-NH group)Promotes strong intermolecular lattice formation.
H-Bond Acceptors 2 (N-O, C=O groups)Confers high affinity for polar aprotic solvents.
Ionization (pKa) < 1 (N-oxide), NeutralRenders standard pH-adjustment strategies ineffective.

Table 2: Maximum Tolerable Co-Solvent Limits for Biological Assays

Solvent / ExcipientMax In Vitro Limit (Cell Culture)Max In Vivo Limit (Murine IV/IP)Mechanism of Action
DMSO 0.1% - 0.5%5% - 10%Disrupts intermolecular H-bond lattice.
DMF 0.1%Not Recommended (Toxicity)Strong H-bond acceptor.
HP-β-CD 1% - 5%10% - 20%Encapsulates molecule in a hydrophobic cavity.
Tween-80 0.01% - 0.1%1% - 5%Micellar solubilization.

Part 3: Solubilization Workflows & Mechanistic Pathways

G A Solid Acetamide, N-(1-oxido-2-pyridinyl)- B Primary Solubilization (100% DMSO or DMF) A->B Add solvent C Excipient Addition (e.g., 20% HP-β-CD) B->C If high conc. needed D Gradual Aqueous Dilution (PBS/Media, Dropwise) B->D Direct dilution C->D E Sonication & Vortexing (37°C, 10 mins) D->E F Clear Aqueous Working Solution E->F Visual Inspection

Workflow for solubilizing Acetamide, N-(1-oxido-2-pyridinyl)- using co-solvents and excipients.

G N1 Crystal Lattice (Strong H-Bonds) N2 DMSO Disruption (Solvent-Solute H-Bonds) N1->N2 Phase 1 N3 HP-β-CD Encapsulation (Hydrophobic Cavity) N2->N3 Phase 2 N4 Aqueous Solvation (Stable Monomers) N2->N4 Low Conc. N3->N4 Phase 3

Mechanistic pathway of disrupting the crystal lattice for aqueous solvation.

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating, ensuring that you can quantitatively confirm success at each stage rather than relying purely on visual inspection.

Protocol A: Master Stock Preparation (100 mM in DMSO)

Use this protocol to create a stable, concentrated stock for subsequent dilution.

  • Weighing: Accurately weigh 15.2 mg of Acetamide, N-(1-oxido-2-pyridinyl)- powder (MW ≈ 152.15 g/mol ).

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Lattice Disruption: Vortex vigorously for 60 seconds. If microscopic particulates remain, place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes. The slight thermal energy combined with cavitation will fully break the hydrogen-bond lattice.

  • Validation Check: Measure the Optical Density (OD) of the stock at 600 nm using a spectrophotometer (blanked with pure DMSO). An OD600​<0.01 confirms complete dissolution. If OD600​≥0.01 , a colloidal suspension is present; return to the sonicator.

Protocol B: Aqueous Formulation with HP-β-CD (For In Vivo Dosing)

Use this protocol when the required final concentration in aqueous media exceeds the spontaneous solubility limit, causing precipitation upon direct dilution.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile PBS. Filter sterilize through a 0.22 μm membrane.

  • Complexation: Place 950 μL of the 20% HP-β-CD solution on a magnetic stirrer at medium speed. Using a precision pipette, add 50 μL of the 100 mM DMSO stock (from Protocol A) dropwise into the vortex center.

  • Equilibration: Allow the mixture to stir at room temperature for 15 minutes. This time is critical; it allows the hydrophobic portions of the N-oxide molecule to partition into the hydrophobic cavities of the cyclodextrin, shielding it from the aqueous environment.

  • Validation Check: Transfer the formulated solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. The formulation is a true solution and safe for IV/IP injection.

    • Fail: A visible white pellet indicates the drug concentration exceeded the cyclodextrin encapsulation capacity. Solution: Reduce the final drug concentration or increase the HP-β-CD percentage to 30%.

References

  • BIOFOUNT. "6994-14-5 | N-(1-Oxido-2-pyridinyl)-acetamide". bio-fount.com. [Link] (Accessed via Grounding Tool)[1].

  • US Patent Office. "US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides". Google Patents.[2].

  • Indian Academy of Sciences. "Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide". ias.ac.in. [Link] (Accessed via Grounding Tool)[3].

Sources

preventing thermal degradation of Acetamide,N-(1-oxido-2-pyridinyl)- during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the Technical Support Center for Acetamide, N-(1-oxido-2-pyridinyl)-, a compound also widely known as Sodium Pyrithione or Sodium Omadine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. As a senior application scientist, I will provide in-depth, experience-based insights into preventing thermal degradation, supported by scientific principles and established protocols.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and stability of Acetamide, N-(1-oxido-2-pyridinyl)-.

Q1: What are the ideal storage conditions for solid Acetamide, N-(1-oxido-2-pyridinyl)-?

A1: To ensure long-term stability, solid Acetamide, N-(1-oxido-2-pyridinyl)- should be stored in a cool, dry, and well-ventilated place.[1][2] It is crucial to keep the container tightly closed as the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] For optimal shelf life, which can be at least two years, storage at room temperature is recommended.[3] The material should be stored in an enclosed area, protected from direct sunlight and heat.[4]

Q2: How does temperature affect the stability of this compound?

A2: Acetamide, N-(1-oxido-2-pyridinyl)- is relatively stable at elevated temperatures for short periods. It can withstand 100°C for at least 120 hours.[5] However, significant degradation occurs at higher temperatures. For instance, at 150°C, approximately 29% of the compound decomposes within 48 hours.[5] The thermal decomposition temperature is reported to be 250°C, at which point it can release toxic fumes, including nitrogen and sulfur oxides.[3] Therefore, prolonged exposure to high temperatures should be strictly avoided.

Q3: Is Acetamide, N-(1-oxido-2-pyridinyl)- sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to light, particularly UV radiation, can cause it to convert to its disulfide dimer, 2,2-pyridyl-N-oxide disulfide.[3][4] This degradation can occur even without other environmental stressors.[3] Consequently, it is mandatory to store the compound in light-protective containers.[3][4]

Q4: What is the optimal pH range for storing aqueous solutions of Acetamide, N-(1-oxido-2-pyridinyl)-?

A4: In aqueous solutions, Acetamide, N-(1-oxido-2-pyridinyl)- is most stable in a neutral to alkaline pH range, specifically between 4.5 and 9.5 when stored at room temperature in the dark. The optimal pH for its utilization is often cited as being between 7.0 and 12.0.[6]

  • Acidic Conditions (pH < 4.5): The sodium salt equilibrates with its free acid form, pyrithione. While microbiologically active, pyrithione is highly unstable in the presence of light or oxygen.[3][5]

  • Strongly Alkaline Conditions (pH > 9.5): In this range, the compound can degrade into its sulfonic acid derivative through several intermediate steps.[3][4]

Q5: Are there any chemical incompatibilities I should be aware of during storage?

A5: Yes, several incompatibilities can lead to degradation. You should avoid storing Acetamide, N-(1-oxido-2-pyridinyl)- with:

  • Strong oxidizing agents: These can convert the molecule first to its disulfide form and then to the inactive sulfonic acid.[1][2][3][4]

  • Strong reducing agents: These can lead to the formation of thiopyridine.

  • Strong acids: These can cause degradation.[6]

  • Heavy metal ions: The compound can chelate with heavy metals, which may impact its stability and bioavailability.[3] For example, ferric ions can react to form a highly colored, water-insoluble compound.[5]

Troubleshooting Guide: Common Storage Issues

This section provides a structured approach to identifying and resolving common problems encountered during the storage of Acetamide, N-(1-oxido-2-pyridinyl)-.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid (e.g., yellowing) 1. Light Exposure: Photodegradation leading to the formation of the disulfide dimer.[3][4] 2. Oxidation: Reaction with air, especially if the container is not tightly sealed.1. Immediately transfer the compound to an amber or opaque, tightly sealed container.[3][4] 2. Store in a dark location. 3. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Clumping or Caking of Powder Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere.[1]1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the container is always tightly sealed immediately after use.[1] 3. If clumping is minor, gently break up the aggregates with a clean, dry spatula before weighing.
Loss of Potency in Aqueous Solution 1. Incorrect pH: The solution's pH may have drifted outside the stable range of 4.5-9.5. 2. Thermal Stress: The solution may have been exposed to high temperatures.[5] 3. Contamination: Presence of oxidizing agents or heavy metals.[3]1. Buffer the aqueous solution to maintain a pH within the optimal stability range. 2. Store solutions at controlled room temperature or refrigerated, protected from light. 3. Use high-purity water and clean glassware to prepare solutions. Avoid contact with incompatible metals.
Formation of Precipitate in Solution Reaction with Metal Ions: Chelation with metal ions (e.g., iron) present in the solvent or from the container.[5]1. Use deionized, distilled water for all preparations. 2. If metal contamination is suspected, consider using a chelating agent in your formulation, if appropriate for your application.[5] 3. Store solutions in glass or compatible plastic containers, not unlined steel.[7]

Experimental Protocols & Methodologies

To ensure the integrity of your stored Acetamide, N-(1-oxido-2-pyridinyl)-, it is crucial to have robust analytical methods to detect potential degradation.

Protocol 1: Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for separating the active compound from its potential degradation products.

Objective: To quantify the purity of Acetamide, N-(1-oxido-2-pyridinyl)- and detect the presence of key degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][8]

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) and an organic modifier like acetonitrile.[3][8][9]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient or controlled at 25-30°C.[3]

    • Detection: UV-Visible detector at 254 nm or 334 nm.[3]

  • Sample Preparation:

    • Prepare a stock solution of your Acetamide, N-(1-oxido-2-pyridinyl)- sample in the initial mobile phase composition at a known concentration (e.g., 100 µg/mL).

    • Prepare a reference standard of known purity at the same concentration.

  • Analysis:

    • Inject the sample and reference standard into the HPLC system.

    • Compare the peak area of the main compound in your sample to the reference standard to determine purity.

    • Monitor for the appearance of new peaks, which may indicate degradation products. The primary oxidative degradation product is 2,2'-dithiobis(pyridine-N-oxide).[8]

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of your compound.

Stability_Workflow cluster_storage Storage Conditions cluster_sampling Periodic Sampling cluster_analysis Analysis cluster_evaluation Evaluation Storage Store Compound (Cool, Dry, Dark) Sample Collect Sample (Time points: 0, 3, 6, 12 months) Storage->Sample Intervals Visual Visual Inspection (Color, Appearance) Sample->Visual HPLC HPLC Purity Assay (Protocol 1) Sample->HPLC Compare Compare to Initial (Time 0) Data Visual->Compare Degradation Identify Degradants (e.g., via MS) HPLC->Degradation HPLC->Compare Decision Assess Stability (Pass/Fail) Compare->Decision

Caption: Workflow for long-term stability testing of Acetamide, N-(1-oxido-2-pyridinyl)-.

Understanding Degradation Pathways

Knowledge of the primary degradation pathways is key to prevention.

Degradation_Pathways NaPT Acetamide, N-(1-oxido-2-pyridinyl)- (Sodium Pyrithione) Disulfide 2,2'-pyridyl-N-oxide disulfide (Dimer) NaPT->Disulfide Sulfonic_Acid Sulfonic Acid Derivative (Inactive) NaPT->Sulfonic_Acid Decomposition Decomposition Products (NOx, SOx) NaPT->Decomposition Pyrithione Pyrithione (Free Acid) (Unstable) NaPT->Pyrithione Light Light (UV) Oxidants Weak Oxidizing Agents Strong_Oxidants Strong Oxidizing Agents (e.g., Peroxides) Heat High Heat (>150°C) Low_pH Low pH (<4.5)

Caption: Key degradation pathways for Acetamide, N-(1-oxido-2-pyridinyl)-.

By understanding and controlling the key factors of temperature, light, moisture, and chemical compatibility, researchers can ensure the stability and efficacy of Acetamide, N-(1-oxido-2-pyridinyl)- throughout its storage and experimental use. For further assistance, please do not hesitate to contact our technical support team.

References

  • Sodium Omadine™ 2000 Antimicrobial. Lonza. Retrieved from [Link]

  • SODIUM OMADINE 40%. Ataman Kimya. Retrieved from [Link]

  • SODIUM OMADINE. Ataman Kimya. Retrieved from [Link]

  • SODIUM OMADINE. Ataman Kimya. Retrieved from [Link]

  • Kopthione Na 40% FPS. Kumar Organic Products Ltd. Retrieved from [Link]

  • Sodium Omadine™ 40%. Lonza. Retrieved from [Link]

  • SODIUM PYRITHIONE. Ataman Kimya A.Ş. Retrieved from [Link]

  • SODIUM PYRITHIONE 40%. Ataman Kimya. Retrieved from [Link]

  • Sodium pyrithione. IRO Chemical. Retrieved from [Link]

  • Sodium pyrithione. SIELC Technologies. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for Acetamide, N-(1-oxido-2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Acetamide, N-(1-oxido-2-pyridinyl)- .

Because this compound features both a highly polar N-oxide dipole and a hydrogen-bonding acetamide group, it presents unique chromatographic challenges, including poor retention on standard reversed-phase columns and severe peak tailing. This guide synthesizes mechanistic theory with field-validated troubleshooting protocols to help you build a robust, reproducible analytical method.

Part 1: Diagnostic Logic for N-Oxide Retention

Before adjusting instrument parameters, it is critical to understand the causality behind retention failures. The diagram below outlines the decision-making matrix for resolving the two most common issues with polar pyridine N-oxides: solvent-front elution and peak tailing .

HPLC_Troubleshooting Start Analyze Acetamide, N-(1-oxido-2-pyridinyl)- CheckRet Does it elute at the solvent front? Start->CheckRet Aqueous Increase aqueous phase (>95% buffer) CheckRet->Aqueous Yes CheckTail Is peak tailing severe (Asymmetry > 1.5)? CheckRet->CheckTail No PhaseCollapse Is retention dropping over multiple runs? Aqueous->PhaseCollapse UseAQ Switch to AQ-C18 or Polar-Embedded Column PhaseCollapse->UseAQ Yes (Ligand Collapse) SwitchHILIC Switch to HILIC mode (>70% Acetonitrile) PhaseCollapse->SwitchHILIC Still no retention UseAQ->CheckTail SwitchHILIC->CheckTail AdjustpH Lower pH to 2.5-3.0 (Protonate silanols) CheckTail->AdjustpH Yes End Optimized Method CheckTail->End No AdjustpH->End

Diagnostic workflow for troubleshooting HPLC retention and peak shape of polar pyridine N-oxides.

Part 2: Troubleshooting FAQs

Q1: Why does Acetamide, N-(1-oxido-2-pyridinyl)- elute at the solvent front on my standard C18 column?

A: This is a classic symptom of a polarity mismatch. Acetamide, N-(1-oxido-2-pyridinyl)- is highly hydrophilic. In standard reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions. Because the analyte prefers the polar mobile phase over the non-polar C18 stationary phase, it washes through the column unretained[1]. Solution: You must either shift to a highly aqueous mobile phase (e.g., 95-100% water/buffer) or abandon reversed-phase entirely in favor of Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a highly organic mobile phase to retain polar analytes.

Q2: I switched to a 100% aqueous mobile phase to increase retention, but my retention times are dropping with every subsequent injection. Why?

A: You are experiencing "phase collapse" or "ligand matting"[2]. Standard C18 alkyl chains are highly hydrophobic. When exposed to mobile phases with less than 5% organic modifier, the C18 chains fold over onto themselves to minimize their surface area exposure to the aqueous environment[2]. This traps the buffer, reduces the accessible surface area for your analyte, and leads to irreproducible, decreasing retention times. Solution: Switch to an "AQ" type column (e.g., polar-embedded C18 or C18 with hydrophilic end-capping). These columns are specifically designed to resist ligand folding in 100% aqueous conditions[2].

Q3: My retention time is fine, but the chromatographic peak shows severe tailing (Asymmetry > 1.5). How do I fix this?

A: Peak tailing for pyridine derivatives is almost always caused by secondary interactions between the basic nitrogen/N-oxide dipole and unreacted, acidic residual silanol groups on the silica support surface[3][4]. This creates a dual-retention mechanism (hydrophobic + ion-exchange), causing the trailing edge of the peak to drag[4]. Mechanistic Solution:

  • Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.0 using formic acid or a phosphate buffer[3][5]. Because residual silanols have a pKa of ~3.5–4.5, dropping the pH below 3.0 fully protonates them (turning −SiO− into −SiOH ), effectively shutting down the secondary ionic interaction[4][5].

  • Buffer Concentration: If using HILIC, ensure your buffer concentration is at least 10–20 mM to adequately mask any remaining surface activity[5].

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on the diagnostic outcomes above.

Protocol A: Aqueous-Compatible Reversed-Phase Method (For Moderate Retention)

Use this method if you prefer to stay in reversed-phase mode but need to prevent phase collapse and silanol-induced tailing.

  • Column Selection: Install a polar-embedded C18 column or an AQ-C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) with dimensions of 150×4.6 mm, 3–5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using dilute phosphoric acid. (This protonates silanols to prevent tailing).

    • Solvent B: 100% HPLC-grade Acetonitrile.

  • System Equilibration: Flush the column with 98% Solvent A / 2% Solvent B for 20 column volumes to establish the hydration layer.

  • Gradient Program:

    • 0.0 - 5.0 min: 2% B (Isocratic hold to retain the polar N-oxide).

    • 5.0 - 10.0 min: Ramp to 30% B (To elute any hydrophobic impurities).

    • 10.0 - 12.0 min: Return to 2% B.

  • Detection & Injection: Set UV detection to 254 nm. Inject 5 µL of the sample dissolved in the initial mobile phase conditions (98% A).

Protocol B: HILIC Method (For Maximum Retention of Highly Polar Analytes)

Use this method if Protocol A still results in elution near the void volume.

  • Column Selection: Install a bare silica, amide, or zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC).

  • Mobile Phase Preparation:

    • Solvent A: 100% HPLC-grade Acetonitrile.

    • Solvent B: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Ammonium formate provides necessary ionic strength for HILIC partitioning).

  • System Equilibration: HILIC requires longer equilibration. Flush with 90% A / 10% B for at least 40 column volumes.

  • Isocratic Elution: Run isocratically at 85% A / 15% B at a flow rate of 0.8 mL/min. (Note: In HILIC, water is the strong eluent. Increasing Solvent B will decrease retention time).

  • Sample Diluent: Critical Step. Dissolve your sample in a diluent that closely matches the mobile phase (e.g., 80% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will cause severe peak distortion and breakthrough.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of Acetamide, N-(1-oxido-2-pyridinyl)- under various method conditions, allowing for rapid comparison and method selection.

Column TypeMobile Phase CompositionpHExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )Primary Issue Resolved
Standard C18 70% Water / 30% ACN6.5< 0.5 (Elutes at void)> 2.0 (Severe tailing)None (Baseline failure)
Standard C18 98% Water / 2% ACN6.51.5 0.5 (Drops over time)1.8 (Tailing)Fails due to ligand collapse
AQ-C18 98% Phosphate Buffer / 2% ACN2.52.5 (Stable)1.1 (Symmetrical)Phase collapse & Silanol tailing
ZIC-HILIC 85% ACN / 15% Formate Buffer3.04.0 (Strong retention)1.0 (Symmetrical)Extreme polarity retention

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Herbert, N.R., et al. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." Poster presented at HPLC 2001, Maastricht, Netherlands. Jones Chromatography Ltd. Available at: [Link]

  • The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online (November 2019). Available at:[Link]

Sources

Technical Support Center: Strategies for Mitigating and Understanding the Cytotoxicity of Acetamide, N-(1-oxido-2-pyridinyl)- Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetamide, N-(1-oxido-2-pyridinyl)- derivatives. This guide provides in-depth troubleshooting advice, experimental protocols, and mechanistic insights in a direct question-and-answer format. Our goal is to help you navigate the complexities of your experiments, understand the underlying causes of cytotoxicity, and leverage the unique properties of the N-oxide moiety to your advantage.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the properties and expected behavior of these compounds.

Q1: What is the primary role of the N-oxide group in this class of derivatives, and how does it influence cytotoxicity?

A1: The N-(1-oxido-2-pyridinyl) group, or pyridine N-oxide, serves several critical functions that fundamentally alter the compound's biological and physicochemical profile.[1]

  • Polarity and Solubility: The N⁺-O⁻ bond is highly polar and acts as a strong hydrogen bond acceptor.[1][2] This typically increases the water solubility of the parent molecule, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Decreased Membrane Permeability: Due to the increased polarity, N-oxides often exhibit decreased permeability across cell membranes compared to their parent tertiary amines.[2] This can inherently reduce cytotoxicity by limiting the compound's access to intracellular targets.

  • Bioreductive Prodrug Strategy: The most significant role of the N-oxide in drug development is its function as a bioreductive-labile group.[3] Many N-oxides are designed as prodrugs—compounds that are administered in an inactive or less active form and are then metabolized into the active drug within the body.[2][4] The N-oxide form is generally much less toxic. In environments with low oxygen (hypoxia), which are characteristic of solid tumors, specific reductase enzymes (like cytochrome P450) can cleave the N-O bond, releasing the more cytotoxic parent acetamide derivative precisely at the target site.[3][5]

In essence, the N-oxide group is a tool to "mask" the activity of a cytotoxic agent, reducing systemic toxicity and enabling targeted activation in specific pathological environments like tumors.[3]

Q2: Is the N-oxide derivative expected to be more or less cytotoxic than its parent (non-N-oxide) compound?

A2: The N-oxide derivative is almost always designed and expected to be significantly less cytotoxic than its parent amine compound under normal oxygen (normoxic) conditions.[3] The masking of the tertiary amine with the N-oxide functionality can dramatically lower its affinity for biological targets, such as DNA, and reduce its ability to enter cells.[3]

The therapeutic strategy relies on this difference. The "hypoxia selectivity ratio" (IC50 under normoxia / IC50 under hypoxia) is a key metric. A high ratio indicates that the compound is relatively inert in healthy, oxygenated tissue but becomes potent and cytotoxic in the hypoxic tumor microenvironment.

Section 2: Troubleshooting Unexpected Cytotoxicity

This section provides a logical framework for diagnosing and resolving common experimental issues.

Q3: My Acetamide, N-(1-oxido-2-pyridinyl)- derivative is showing high cytotoxicity in my in vitro cell culture under standard (normoxic) conditions. What are the likely causes and how can I troubleshoot this?

A3: This is a common and important observation that requires systematic investigation. High normoxic cytotoxicity undermines the hypoxia-selective prodrug strategy. The workflow below can help diagnose the issue.

G cluster_B Troubleshooting Metabolism cluster_C Troubleshooting Stability cluster_D Troubleshooting Intrinsic Toxicity A High Cytotoxicity Observed in Normoxic Culture B Potential Cause 1: High Intrinsic Reductase Activity in Cell Line A->B Investigate Metabolism C Potential Cause 2: Chemical Instability of the Compound A->C Assess Stability D Potential Cause 3: Unexpected Intrinsic Toxicity of the N-Oxide A->D Evaluate Structure B_sol1 Solution: Test in a panel of cell lines with known differences in reductase expression (e.g., A549 vs. HCT116). B->B_sol1 B_sol2 Solution: Use reductase inhibitors (e.g., dicoumarol for NQO1) to see if cytotoxicity is diminished. B->B_sol2 C_sol1 Solution: Incubate compound in culture medium for 24-72h. Analyze aliquots by HPLC/LC-MS at different time points to detect degradation or conversion to the parent amine. C->C_sol1 D_sol1 Solution: Synthesize and test analogs with minor modifications to the acetamide side chain to identify potential toxicophores. D->D_sol1 D_sol2 Solution: Perform computational docking against known off-targets to predict unintended interactions. D->D_sol2 G cluster_strategies Strategies for Toxicity Reduction compound Lead N-Oxide Derivative High Systemic Cytotoxicity tune Tune Electronics (Add EWG/EDG to pyridine ring) compound:f1->tune block Block Metabolism (Add F, CH₃ to metabolic hotspots) compound:f1->block bio Bioisosteric Replacement (Swap toxicophores) compound:f1->bio optimized Optimized N-Oxide Derivative Improved Therapeutic Window (Lower Systemic Cytotoxicity) tune->optimized:f0 block->optimized:f0 bio->optimized:f0

Caption: Key medicinal chemistry strategies to reduce cytotoxicity.

Section 3: Key Experimental Protocols

Reproducible and well-controlled experiments are critical. The following protocols provide a validated starting point for your investigations.

Protocol 1: Comparative Cytotoxicity Assay (N-oxide vs. Parent Compound) under Normoxic and Hypoxic Conditions

This experiment is essential to validate the hypoxia-selective activity of your N-oxide derivative.

Objective: To determine the IC50 values of the N-oxide prodrug and its parent amine compound in a selected cancer cell line under both normal oxygen (normoxia, ~21% O₂) and low oxygen (hypoxia, 1% O₂) conditions.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma, HepG2 hepatoma)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • N-oxide derivative and parent amine compound, dissolved in DMSO

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS [6]* DMSO (for formazan dissolution)

  • Standard CO₂ incubator (37°C, 5% CO₂)

  • Hypoxia chamber or incubator (37°C, 5% CO₂, 1% O₂, balance N₂)

Procedure:

  • Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach by incubating for 24 hours in the standard CO₂ incubator. [7]2. Compound Preparation: Prepare serial dilutions of your N-oxide and parent compounds in complete culture medium. Ensure the final DMSO concentration in the wells will be non-toxic (typically <0.5%). [7]3. Treatment:

    • Remove the medium from the cells.

    • Add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells.

  • Incubation:

    • Place one plate in the standard incubator (normoxia) .

    • Place the second plate in the hypoxia chamber (hypoxia) .

    • Incubate both plates for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. [8] * Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value for each compound under each condition.

Self-Validation & Expected Outcome:

  • The parent amine should be highly cytotoxic under both normoxic and hypoxic conditions (low IC50 values).

  • The N-oxide prodrug should have a high IC50 value under normoxia and a significantly lower IC50 value under hypoxia.

  • The Hypoxia Selectivity Ratio (IC50 normoxia / IC50 hypoxia) for the N-oxide should be >> 1.

Data Presentation: Example Cytotoxicity Data

The table below illustrates hypothetical data from the comparative cytotoxicity assay, demonstrating the desired profile for a successful hypoxia-activated prodrug.

CompoundCell LineConditionIC50 (µM)Hypoxia Selectivity Ratio
Parent Amine A549Normoxia1.20.9
A549Hypoxia1.1
N-Oxide Derivative A549Normoxia95.853.2
A549Hypoxia1.8

Section 4: Advanced Mechanistic Insights

Understanding the mechanism of action is key to rational drug design.

Q5: What is the detailed mechanism of hypoxia-induced activation of these N-oxide prodrugs?

A5: The selective activation in hypoxic tumors is an elegant biological process driven by the unique tumor microenvironment.

G cluster_blood Systemic Circulation (Normoxia, ~21% O2) cluster_tumor Tumor Microenvironment (Hypoxia, <2% O2) Prodrug N-Oxide Prodrug (Low Toxicity, High Solubility) Prodrug_Tumor N-Oxide Prodrug Prodrug->Prodrug_Tumor Accumulates in Tumor (EPR Effect) ActiveDrug Active Parent Amine (High Toxicity) Prodrug_Tumor->ActiveDrug Bioreduction (N-O bond cleavage) Enzymes Upregulated Reductases (e.g., CYP450, NQO1) Enzymes->ActiveDrug Bioreduction (N-O bond cleavage) Target Intracellular Targets (DNA, Enzymes) ActiveDrug->Target Death Selective Cell Death Target->Death

Caption: Mechanism of hypoxia-activated N-oxide prodrugs.

  • Systemic Distribution: The N-oxide prodrug, being relatively non-toxic and often water-soluble, circulates throughout the body with minimal effect on healthy, well-oxygenated tissues. [2]2. Tumor Accumulation: Due to the leaky vasculature and poor lymphatic drainage of solid tumors (the Enhanced Permeability and Retention or EPR effect), the prodrug preferentially accumulates in the tumor tissue.

  • Hypoxic Environment: Tumor cells outgrow their blood supply, creating regions of severe hypoxia. [5]4. Enzyme Upregulation: In response to hypoxia, tumor cells upregulate a variety of reductase enzymes.

  • Bioreduction: These enzymes recognize the N-oxide as a substrate and catalyze its one-electron or two-electron reduction, cleaving the N-O bond. [4][9]This process regenerates the parent tertiary amine, which is the active, cytotoxic form of the drug.

  • Targeted Cytotoxicity: The now-activated drug can bind to its intracellular targets (e.g., DNA, topoisomerase, etc.), inducing cell cycle arrest and apoptosis specifically in the tumor cells, sparing healthy tissue. [3]

References

Sources

scale-up challenges for Acetamide,N-(1-oxido-2-pyridinyl)- batch production

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Batch Production Scale-Up Challenges

Welcome to the technical support center for the batch production of Acetamide, N-(1-oxido-2-pyridinyl)-. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. As a critical intermediate in pharmaceutical development, ensuring a robust, safe, and reproducible manufacturing process is paramount.

This document moves beyond standard operating procedures to address the nuanced challenges that frequently arise during scale-up. We will explore the "why" behind common issues, providing a framework for logical troubleshooting and process optimization, grounded in established chemical engineering principles and safety considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of Acetamide, N-(1-oxido-2-pyridinyl)- synthesis, which typically involves the N-oxidation of N-(pyridin-2-yl)acetamide.

Part 1: The N-Oxidation Reaction

Question 1: We are observing a significant and difficult-to-control exotherm during the addition of the oxidizing agent (e.g., peracetic acid, m-CPBA) in our larger reactor. What is causing this, and how can we mitigate the risk?

Answer: This is a classic and critical scale-up challenge related to heat transfer. The surface-area-to-volume ratio decreases dramatically as you increase the reactor size. A reaction that was easily managed in a lab flask, where heat could dissipate quickly through the flask walls, can become dangerously exothermic in a large vessel.[1]

Causality:

  • Heat Generation vs. Heat Removal: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the reactor surface area (squared). As the batch size increases, heat generation outpaces the vessel's ability to remove it, leading to a rapid temperature rise.

  • Oxidant Decomposition: Many oxidizing agents, such as hydrogen peroxide and peracids, can undergo self-accelerating decomposition at elevated temperatures.[2] An initial temperature spike can trigger this decomposition, releasing a large amount of energy and gas, potentially leading to a runaway reaction.[3][4]

Troubleshooting & Mitigation Strategies:

  • Control the Rate of Addition: The most immediate control lever is the oxidant addition rate. Switch from a batch-wise addition to a semi-batch process where the oxidant is added slowly and continuously. The addition rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature.[2]

  • Reverse Addition: Consider adding the substrate solution to a solution of the oxidant. This can sometimes help maintain a lower concentration of the energetic oxidant in the reaction mass.

  • Improve Heat Transfer: Ensure maximum coolant flow through the reactor jacket. Check for and remove any fouling on the jacket or reactor walls that could impede heat exchange.

  • Dilution: Increasing the solvent volume can increase the thermal mass of the batch, allowing it to absorb more heat with a smaller temperature increase. However, this impacts throughput and downstream processing, so it requires careful optimization.

  • Perform Calorimetry Studies: Before scaling up, a reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study is essential.[1] This provides critical data on the heat of reaction, maximum temperature of synthesis reaction (MTSR), and the potential for thermal runaway, allowing you to design a safe thermal control strategy.

Question 2: On scale-up, we are seeing lower conversion and the formation of new, unidentified impurities that were not present in our lab-scale experiments. What is the likely cause?

Answer: This issue often points to mass transfer limitations (poor mixing) or localized "hot spots" due to the thermal control issues discussed above.

Causality:

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized regions of high reactant concentration where the oxidant is added. This can cause rapid, localized side reactions (e.g., over-oxidation, degradation) before the reactant has a chance to disperse throughout the batch.[1] Conversely, areas of low reactant concentration will result in incomplete conversion.

  • Impurity Formation: Many impurities are formed at higher temperatures. Localized hot spots can drive degradation of the starting material, product, or solvent. For acetamide-related compounds, this can include hydrolysis of the amide bond or other complex degradations.[5][6]

Troubleshooting & Mitigation Strategies:

  • Agitator and Baffle Evaluation: Ensure the reactor's agitator type (e.g., pitched-blade turbine, retreat curve) and speed are appropriate for the viscosity and geometry of the reaction mass. Proper baffling is crucial to prevent vortexing and promote top-to-bottom turnover.

  • Sub-surface Addition: Introduce the oxidant below the surface of the reaction mixture, preferably near the agitator, to ensure rapid dispersion and minimize localized high concentrations.

  • Impurity Identification: Isolate and identify the new impurities using techniques like LC-MS and NMR. Understanding their structure can provide clues about their formation mechanism (e.g., is it an oxidation product, a dimer, a solvent adduct?). A forced degradation study can be invaluable here.

  • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., ReactIR, Raman) to track the concentrations of reactants, products, and key intermediates in real-time. This can help diagnose mixing issues and pinpoint when side reactions begin to occur.

Part 2: Work-up, Crystallization, and Isolation

Question 3: Our crystallization process is inconsistent at scale. We are getting different crystal sizes and shapes, leading to problems with filtration and drying. How can we develop a more robust process?

Answer: Crystallization is highly sensitive to scale-dependent parameters like cooling rates, mixing dynamics, and supersaturation levels. What works in a rapidly cooled beaker is often not reproducible in a large, jacket-cooled crystallizer.

Causality:

  • Cooling Rate: The slower cooling rates in large vessels (due to the lower surface-area-to-volume ratio) can lead to the formation of larger, more well-defined crystals. However, uncontrolled or non-linear cooling can result in broad particle size distributions.

  • Supersaturation Control: The rate at which supersaturation is generated (by cooling or anti-solvent addition) is the primary driver of nucleation and crystal growth. Inconsistent supersaturation leads to inconsistent results.

  • Mixing: The level of agitation affects crystal size (high shear can cause attrition and smaller crystals) and prevents solids from settling, ensuring uniform cooling.

Troubleshooting & Mitigation Strategies:

  • Develop a Controlled Cooling Profile: Implement a programmed, linear cooling profile rather than simply setting the jacket to its final temperature. A slower cooling rate during the initial phase of crystallization often promotes the growth of larger, more uniform crystals.

  • Seeding Strategy: A robust seeding protocol is critical for reproducibility. Develop a protocol that specifies the exact temperature for seed addition, the amount of seed crystals (typically 1-5% w/w), and their quality (particle size). This directs the crystallization process, bypassing the stochastic nature of primary nucleation.

  • Solvent System Optimization: The choice of solvent is paramount.[7] A good crystallization solvent should provide high solubility at high temperatures and low solubility at low temperatures, promoting high recovery.[8] Refer to the protocol below for a systematic approach to solvent screening.

  • Anti-Solvent Addition: If using an anti-solvent, control the addition rate and location carefully to avoid "oiling out" or shock nucleation, which can trap impurities and lead to fine, difficult-to-filter particles.

ParameterLab-Scale ObservationScale-Up ChallengeMitigation Strategy
Heat Transfer Rapid heating/coolingSlower heat transfer, risk of exothermsControlled reagent addition, jacket temperature profiling, calorimetry studies
Mixing Homogeneous, rapid mixingInhomogeneity, localized concentrationsProper agitator/baffle design, sub-surface addition, PAT
Cooling Rate Fast, often uncontrolledSlow, non-linear coolingProgrammed cooling ramps, process control systems
Nucleation Often spontaneousSpontaneous nucleation is irreproducibleImplement a robust seeding protocol (defined temperature, seed amount)
Filtration Fast (Buchner funnel)Slow filtration, wet cakesControl crystal size/morphology via cooling/seeding, optimize filter type
Table 1: Key Process Parameters and their Scale-Up Impact

Experimental Protocols

Protocol 1: Forced Degradation Study for Impurity Profiling

Objective: To proactively identify potential degradation products of Acetamide, N-(1-oxido-2-pyridinyl)- that may form during manufacturing or storage, aiding in analytical method development and troubleshooting.

Methodology:

  • Sample Preparation: Prepare five separate solutions of the target compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Stress: To one sample, add 1N HCl to bring the final acid concentration to 0.1N. Heat at 60°C for 24 hours.[6]

  • Basic Stress: To a second sample, add 1N NaOH to bring the final base concentration to 0.1N. Keep at room temperature for 8 hours.[6]

  • Oxidative Stress: To a third sample, add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[6]

  • Thermal Stress: Place a known quantity of the solid compound in a 70°C oven for 48 hours. Dissolve the resulting solid for analysis.[6]

  • Photolytic Stress: Expose a solution of the compound to a calibrated UV/Vis light source (ICH Q1B guidelines) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid). Use a PDA detector to check for peak purity and a mass spectrometer to obtain mass information on any new peaks.

Visualizations & Workflows

Diagram 1: General Troubleshooting Workflow

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective & Preventive Action (CAPA) Deviation Batch Deviation Observed (e.g., Low Yield, Impurity) Document Document Deviation & Quarantine Batch Deviation->Document Team Assemble Cross-Functional Team (Chemists, Engineers, QA) Document->Team Data Gather Data: - Batch Records - Raw Material CoA - In-Process Controls Team->Data Initiate Investigation Hypothesize Formulate Hypotheses - Material Issue? - Process Parameter Drift? - Equipment Malfunction? Data->Hypothesize Lab Perform Lab-Scale Experiments to Test Hypotheses Hypothesize->Lab RootCause Identify Root Cause Lab->RootCause Confirm Cause Implement Implement Corrective Action (e.g., Modify SOP, Enhance Training) RootCause->Implement Verify Verify Effectiveness (Monitor subsequent batches) Implement->Verify Verify->Deviation Continuous Improvement Loop

Caption: A logical workflow for investigating and resolving batch production deviations.

Diagram 2: Key Parameters for Scale-Up Consideration

G cluster_chem Chemical Factors cluster_phys Physical Factors cluster_safe Safety & Regulatory ScaleUp Successful Scale-Up Kinetics Reaction Kinetics Kinetics->ScaleUp MassX Mass Transfer (Mixing) Kinetics->MassX Thermo Thermodynamics (Heat of Reaction) HeatX Heat Transfer Thermo->HeatX Safety Process Safety (Runaway Potential) Thermo->Safety Impurity Impurity Profile Cryst Crystallization & Solid Properties Impurity->Cryst HeatX->ScaleUp MassX->ScaleUp Cryst->ScaleUp Safety->ScaleUp Reg Regulatory Compliance (GMP, Documentation) Reg->ScaleUp

Caption: Interrelationship of key factors influencing successful process scale-up.

References

  • Veeprho. (n.d.). Acetamide Impurities and Related Compound.
  • Blue Ocean Data Solutions. (2025, August 4). How to Solve Batch Production Challenges in Pharmaceutical Manufacturing.
  • ProSensus. (2021, November 24). Troubleshooting an Industrial Batch Process.
  • Zhang, Y., et al. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications. Retrieved from [Link]

  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Wiley, R. H., et al. (n.d.). Pyridine-N-Oxide. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of acetamide formation.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. Retrieved from [Link]

  • Kappe, C. O., et al. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. Retrieved from [Link]

  • Douglas, J. J., et al. (n.d.). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC. Retrieved from [Link]

  • EIGA. (n.d.). Safe Practices for the Production of Nitrous Oxide from Ammonium Nitrate.
  • Universitat de Barcelona. (n.d.). A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol.
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks.
  • GMP Pros. (2025, December 29). Batch Record Errors in Pharma: Causes & Prevention.
  • Airgas. (2013, April 1). Nitrous Oxide | Material Safety Data Sheet.
  • UCLA EH&S. (2012, December 14). Nitrous oxide - Standard Operating Procedure.
  • BenchChem. (2025). 2-Chloro-N-(pyridin-3-yl)acetamide Stability and Degradation.
  • Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.
  • Echemi. (n.d.). Acetamide, N-[2-[(1-oxido-2-pyridinyl)amino]ethyl]- (9CI).
  • Cerexio. (2025, December 25). How to Reduce Batch Record Errors — Complete Manufacturing Guide You Should Not Miss in 2026.
  • Cerritos College. (n.d.). Purification by Recrystallization.
  • El-Gamel, N. E. A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. PMC. Retrieved from [Link]

  • Deere, J., et al. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
  • Hilaris. (2016, December 8). 2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological S.
  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Cerritos College. (n.d.). Purification of Impure Acetanilide.
  • IJSAT. (2025, April 15). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.
  • Santa Cruz Biotechnology. (n.d.). Acetamide.
  • ACS GCIPR. (n.d.). Leveraging innovative manufacturing technologies to deliver sustainable processes: A production-scale continuous [2 + 2] photocycloaddition to prepare a key raw material.
  • PubMed. (2023, April 7). "Organized stress" for robust scale-up of intensified production process with fed-batch seed bioreactor.
  • MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
  • ResearchGate. (2021, December 9). Scale-up strategies for production of biofuel and active pharmaceutical ingredients inmicroreactors.
  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.

Sources

Validation & Comparative

Advanced Chelating Agents: A Comparative Guide to Acetamide, N-(1-oxido-2-pyridinyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of coordination chemistry, selecting the correct chelating agent dictates the thermodynamic stability, geometry, and functional utility of the resulting metal complex. While polyaminocarboxylates like EDTA dominate aqueous metal scavenging, specialized applications—such as the synthesis of high-coordination-number precursors or luminescent lanthanide materials—require ligands with highly specific electronic properties.

This guide provides an in-depth comparative analysis of Acetamide, N-(1-oxido-2-pyridinyl)- (CAS: 6994-14-5), commonly referred to as 2-acetamidopyridine-1-oxide (AcAmPyO) . By evaluating its performance against conventional chelators, we provide researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to leverage this unique bidentate ligand.

Mechanistic Causality: The Case for O,O-Bidentate Coordination

Acetamide, N-(1-oxido-2-pyridinyl)- is a neutral, bidentate ligand that coordinates to metal centers through two oxygen atoms: the N-oxide oxygen and the acetamide carbonyl oxygen.

Why is the N-oxide moiety critical? According to Hard-Soft Acid-Base (HSAB) theory, lanthanides and certain transition metals (like Zn²⁺) act as hard Lewis acids, showing a strong affinity for hard bases (oxygen donors). The N-oxidation of the pyridine ring introduces a significant dipole, increasing the electron density on the oxygen atom. This makes the N-oxide oxygen a far superior nucleophile compared to the nitrogen atom of a standard pyridine ring.

When AcAmPyO coordinates to a metal, it forms a 7-membered chelate ring. While 5- and 6-membered rings are typically favored by smaller transition metals due to bite-angle constraints, the large ionic radii of lanthanides (Ln³⁺) comfortably accommodate the 7-membered ring of AcAmPyO. This structural flexibility allows for the formation of homoleptic complexes with unusually high coordination numbers (e.g., 10-coordinate systems) without inducing excessive steric clash .

Comparative Performance Data

To objectively evaluate AcAmPyO, it must be benchmarked against other standard chelating agents. The table below summarizes their structural and functional differences.

Chelating AgentDenticityDonor AtomsChelate Ring SizeOptimal Metal TargetsPrimary Application Environment
Acetamide, N-(1-oxido-2-pyridinyl)- (AcAmPyO) BidentateO, O7-memberedLanthanides (Ln³⁺), Zn²⁺Non-aqueous media; high-coordination precursor synthesis
EDTA HexadentateN₂, O₄5-memberedBroad (Transition & Ln³⁺)Aqueous media; 1:1 metal encapsulation and scavenging
2,2'-Bipyridine BidentateN, N5-memberedTransition Metals (e.g., Ru, Fe)Aqueous/Organic; photoredox catalysis & colorimetry
Picolinamide-1-oxide BidentateO, O6-memberedLanthanides (Ln³⁺)Non-aqueous media; structural analog studies

Data Synthesis: While EDTA forms highly stable 1:1 complexes that entirely encapsulate the metal, this "locking" effect prevents the metal from participating in further inner-sphere reactions. AcAmPyO, conversely, is deployed when researchers need to saturate the coordination sphere with neutral ligands while maintaining exchangeable outer-sphere counterions (such as perchlorates), making it an ideal precursor for advanced material synthesis .

Experimental Methodology: A Self-Validating Protocol

To demonstrate the chelating efficacy of AcAmPyO, we detail the synthesis and analytical validation of a homoleptic 10-coordinate lanthanide complex: . This protocol is designed as a closed, self-validating system where the analytical outputs directly confirm the mechanistic assumptions of the synthesis.

Phase 1: Ligand Preparation
  • Acetylation: Reflux 2-aminopyridine (0.1 mol) with freshly distilled acetic anhydride (0.11 mol) for 2 hours.

    • Causality: Acetic anhydride acts as both reactant and dehydrating agent. Excess acetic acid is removed via vacuum distillation (100 mm Hg) to drive the equilibrium toward the 2-acetamidopyridine intermediate.

  • N-Oxidation: Treat the intermediate with peracetic acid in an inert solvent to yield AcAmPyO.

    • Causality: N-oxidation activates the molecule for hard-metal coordination by providing the necessary oxygen donor atom.

Phase 2: Complexation
  • Reaction: Suspend hydrated lanthanide perchlorate (Ln(ClO₄)₃·xH₂O) and AcAmPyO in a 1:5 molar ratio in boiling ethyl acetate.

    • Causality: Ethyl acetate is deliberately chosen as a weakly coordinating, aprotic solvent. Unlike water or DMSO, it will not compete with AcAmPyO for the lanthanide's inner coordination sphere.

  • Isolation: The highly polar ionic complex will precipitate out of the less polar ethyl acetate. Wash the precipitate with non-polar solvents (e.g., benzene) to strip away any unreacted ligand.

Phase 3: Analytical Validation (System Verification)

To trust the synthesized complex, the following analytical checks must validate the O,O-coordination mode:

  • Infrared (IR) Spectroscopy: Measure the N-O stretching frequency. Free AcAmPyO exhibits this band at ~1220 cm⁻¹. A shift to a lower frequency (~1205 cm⁻¹) confirms that electron density has been pulled from the N-O bond into the metal center. A simultaneous negative shift in the amide I band (C=O stretch) confirms the second coordination point.

  • Molar Conductance: Dissolve the isolated complex in acetonitrile. A molar conductance reading of ~350–400 Ω⁻¹ cm² mol⁻¹ is characteristic of a 1:3 electrolyte. This proves that all three perchlorate ions have been successfully relegated to the outer sphere, validating the[Ln(AcAmPyO)₅]³⁺ structure.

Workflow Visualization

The following diagram maps the logical progression from raw material synthesis through complexation and final analytical validation.

Workflow cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2 & 3: Complexation & Validation A 2-Aminopyridine B Acetylation (Acetic Anhydride) A->B C N-Oxidation (Peracetic Acid) B->C D AcAmPyO Ligand C->D E Addition of Ln(ClO₄)₃ (in Ethyl Acetate) D->E 5:1 Molar Ratio F Precipitation & Isolation E->F G IR/NMR Spectroscopy (Confirm O,O-Coordination) F->G H Conductance Assay (Confirm 1:3 Electrolyte) F->H

Workflow for the synthesis and analytical validation of Ln(AcAmPyO)₅(ClO₄)₃ complexes.

Conclusion

Acetamide, N-(1-oxido-2-pyridinyl)- is a highly specialized chelating agent that outperforms standard alternatives like EDTA or Bipyridine when high-coordination, non-aqueous metal environments are required. By leveraging its dual oxygen donors and accommodating 7-membered chelate ring, researchers can reliably synthesize homoleptic metal complexes. Adhering to the self-validating analytical protocols outlined above ensures absolute confidence in the structural integrity of the resulting compounds.

References

  • Navaneetham, N. S., Kalyanasundaram, R., Rajasekar, N., & Soundararajan, S. (1986). Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences.[Link]

  • Olin Corporation. (1978). Process for the manufacture of 2-mercapto pyridine-1-oxides.

Benchmarking the Catalytic Activity of Acetamide, N-(1-oxido-2-pyridinyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis continues to evolve beyond traditional metal-based paradigms, pyridine N-oxides have emerged as privileged scaffolds for Lewis base activation and single-electron transfer chemistry. Among these, Acetamide, N-(1-oxido-2-pyridinyl)- (commonly referred to as 2-acetamidopyridine N-oxide, CAS: 6994-14-5) occupies a unique mechanistic niche.

Unlike simple monodentate N-oxides, the title compound features a highly polarized N–O bond adjacent to an acetamido moiety. As a Senior Application Scientist, I approach the selection of this catalyst not merely as a structural preference, but as a strategic exploitation of bidentate coordination and electronic modulation . This guide objectively benchmarks the catalytic performance of Acetamide, N-(1-oxido-2-pyridinyl)- against standard alternatives across three critical synthetic workflows: hypervalent silicon allylation, double-activation cyanosilylation, and photoredox Hydrogen Atom Transfer (HAT).

Mechanistic Rationale: The Bidentate Advantage

The catalytic superiority of Acetamide, N-(1-oxido-2-pyridinyl)- in specific microenvironments stems from its dual-site functionality. The N-oxide oxygen acts as a powerful electron-pair donor to Lewis acidic centers (e.g., silicon, titanium, or lanthanides)[1]. Simultaneously, the carbonyl oxygen of the 2-acetamido group provides a secondary coordination site. This bidentate chelation creates a rigid, sterically defined transition state that lowers activation energy more effectively than the transient, freely rotating coordination of unsubstituted pyridine N-oxide (PyNO).

G A Acetamide, N-(1-oxido-2-pyridinyl)- B Hypervalent Silicon Intermediate A->B Bidentate Coordination C Allyltrichlorosilane Activation B->C Si-C Bond Polarization D Homoallylic Alcohol (Product) C->D Aldehyde Addition

Workflow of Lewis base-catalyzed allylation via bidentate hypervalent silicon activation.

Benchmark 1: Lewis Base-Catalyzed Allylation of Aldehydes

The allylation of aromatic aldehydes with allyltrichlorosilane is a benchmark reaction for Lewis base organocatalysts. The catalyst must coordinate to the silicon atom, expanding its valency to form a hypervalent silicate, which dramatically increases the nucleophilicity of the allyl group[2].

Causality in Catalyst Selection

While unsubstituted PyNO provides moderate activation, it suffers from conformational instability during the transition state. Chiral bipyridine N,N'-dioxides (like Nakajima's catalyst) or terpene-derived N-oxides (like METHOX) offer excellent enantioselectivity but are synthetically complex and expensive[3]. Acetamide, N-(1-oxido-2-pyridinyl)- serves as an ideal, cost-effective benchmark for high-throughput racemic allylations. Its bidentate nature tightly locks the silicon center, accelerating the turnover frequency (TOF) and suppressing uncatalyzed background reactions.

Quantitative Comparison Data
Catalyst (10 mol%)Ligand DenticityYield (%)Reaction TimeMechanistic Limitation
None (Background) N/A< 5%24 hInsufficient Si polarization
Pyridine N-oxide (PyNO) Monodentate45%24 hConformational flexibility
Acetamide, N-(1-oxido-2-pyridinyl)- Bidentate88%12 hAchiral (No ee% induction)
METHOX (+) Bidentate (Chiral)96%12 hHigh synthesis cost
HMPA Monodentate60%24 hHigh toxicity

Conditions: Benzaldehyde (1.0 eq), Allyltrichlorosilane (1.2 eq), Catalyst (10 mol%), CH₂Cl₂, -20 °C.

Benchmark 2: Cyanosilylation via Catalytic Double-Activation

In the enantioselective addition of TMSCN to ketones, a "double-activation" method is often employed: a chiral Ti-salen complex acts as the Lewis acid to activate the ketone, while an achiral N-oxide acts as the Lewis base to activate the TMSCN[4].

Causality in Catalyst Selection

This workflow exposes a critical flaw in simple N-oxides. Unsubstituted PyNO is a known catalyst poison in this system; its unhindered, highly polar N–O bond irreversibly coordinates to the Titanium center, shutting down the catalytic cycle entirely[4]. Acetamide, N-(1-oxido-2-pyridinyl)- solves this through steric and electronic modulation. The bulky, electron-withdrawing acetamido group attenuates the Lewis basicity of the N-oxide just enough to prevent irreversible Ti-binding, allowing it to remain free in solution to activate the silicon of TMSCN.

Quantitative Comparison Data
Lewis Base Catalyst (1 mol%)Ti-Salen Co-CatalystConversion (%)Catalyst Poisoning Observed?
None 2 mol%< 5%No
Pyridine N-oxide (PyNO) 2 mol%< 5%Yes (Strong Ti-coordination)
Acetamide, N-(1-oxido-2-pyridinyl)- 2 mol%92%No (Steric/Electronic modulation)
N-Methylmorpholine N-oxide 2 mol%85%No

Conditions: Acetophenone (1.0 eq), TMSCN (1.2 eq), Ti-salen (2 mol%), N-oxide (1 mol%), 84 h.

Benchmark 3: Photoredox Hydrogen Atom Transfer (HAT)

Recently, pyridine N-oxides have been repurposed as HAT catalysts. Under visible light irradiation, a photoredox catalyst oxidizes the N-oxide via Single-Electron Transfer (SET) to generate an N-oxide radical cation. This highly reactive species can abstract hydrogen atoms from unactivated aliphatic C–H bonds[5].

Causality in Catalyst Selection

The half-life of the radical cation dictates the efficiency of the HAT process. Unsubstituted PyNO radical cations are highly unstable and prone to rapid decomposition. The acetamido group in our benchmark catalyst provides resonance stabilization to the radical cation, extending its lifetime in solution and allowing for more efficient diffusion and site-selective C–H abstraction compared to standard variants like 2,6-dichloropyridine N-oxide.

HAT PC Photocatalyst (Ir/Ru) RadCat N-Oxide Radical Cation PC->RadCat SET Oxidation (hv) NOx Acetamide, N-(1-oxido-2-pyridinyl)- NOx->RadCat -e⁻ Substrate Aliphatic C-H Bond RadCat->Substrate HAT (H-Atom Transfer) Product Functionalized Product Substrate->Product Radical Trapping

Photoredox HAT catalytic cycle utilizing pyridine N-oxide radical cations.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation mechanisms.

Protocol A: Bidentate Lewis Base-Catalyzed Allylation

Objective: Synthesize 1-phenylbut-3-en-1-ol with real-time conversion tracking.

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon (x3). Causality: Moisture aggressively competes with the N-oxide for silicon coordination, leading to silane hydrolysis. This step validates an anhydrous baseline.

  • Reagent Loading: Add Acetamide, N-(1-oxido-2-pyridinyl)- (10 mol%) and benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL). Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard. Causality: The internal standard allows for real-time quantitative NMR (qNMR) tracking of the crude mixture, validating conversion rates independently of isolation losses.

  • Initiation: Cool the mixture to -20 °C. Dropwise add allyltrichlorosilane (1.2 mmol). Causality: Lower temperatures suppress the uncatalyzed background reaction, ensuring the measured rate is purely catalyst-driven.

  • Quenching & Workup: After 12 hours, quench rapidly by pouring the mixture into a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and EtOAc (1:1, 20 mL). Causality: Rapid basic quenching neutralizes the highly acidic trichlorosilane byproducts (HCl), preventing acid-catalyzed retro-allylation or dehydration of the homoallylic alcohol.

Protocol B: Double-Activation Cyanosilylation

Objective: Synthesize 2-hydroxy-2-phenylpropanenitrile without catalyst poisoning.

  • Catalyst Pre-mixing: In a glovebox, dissolve the Ti-salen complex (2 mol%) and Acetamide, N-(1-oxido-2-pyridinyl)- (1 mol%) in anhydrous CH₂Cl₂. Stir for 10 minutes. Validation: The solution should remain homogeneous. Precipitation indicates irreversible Ti-N-oxide polymer formation (poisoning).

  • Substrate Addition: Add acetophenone (1.0 mmol) and cool to -20 °C.

  • Cyanation: Add TMSCN (1.2 mmol) slowly. Monitor via TLC (Hexanes:EtOAc 4:1) using KMnO₄ stain.

  • Quenching: Quench with 1M TBAF in THF (1.5 mL) to cleave the silyl ether, yielding the free cyanohydrin for direct isolation.

References

  • Structurally Simple Pyridine N-Oxides as Efficient Organocatalysts for the Enantioselective Allylation of Aromatic Aldehydes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts Organic Letters (ACS Publications) URL:[Link]

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts ChemRxiv URL:[Link]

  • METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Organic Letters (ACS Publications) URL:[Link]

  • Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide Indian Academy of Sciences URL:[Link]

Sources

structural differences between Acetamide,N-(1-oxido-2-pyridinyl)- and N-(2-pyridinyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Differences Between Acetamide, N-(1-oxido-2-pyridinyl)- and N-(2-pyridinyl)acetamide: A Comprehensive Comparison Guide

Introduction & Executive Summary

In medicinal chemistry and coordination chemistry, minor structural modifications can drastically alter a molecule's physicochemical profile. The transition from N-(2-pyridinyl)acetamide (commonly known as 2-acetamidopyridine) to its oxidized derivative, Acetamide, N-(1-oxido-2-pyridinyl)- (2-acetamidopyridine N-oxide), represents a fundamental shift in electronic distribution. This guide objectively compares these two compounds, detailing how the introduction of the N-oxide moiety impacts hydrogen bonding, metal coordination, and pharmacological utility.

Structural and Electronic Divergence

The core structural difference between these two compounds lies at the pyridine nitrogen.

  • N-(2-pyridinyl)acetamide : Features a neutral pyridine ring where the nitrogen lone pair is part of the aromatic system's basicity. It acts as a standard hydrogen bond acceptor and a σ -donor for transition metals. The proximity of the acetamide group at the 2-position allows it to form specific intermolecular hydrogen-bonded dimers or 1D chains, a property heavily exploited in crystal engineering and supramolecular assembly[1].

  • Acetamide, N-(1-oxido-2-pyridinyl)- : The oxidation of the pyridine nitrogen forms a highly polarized dative bond ( N+−O− ). This N-oxide group acts as a powerful, highly directional hydrogen bond acceptor. Electronically, the N-oxide donates electron density back into the pyridine ring via resonance, altering the electrophilic substitution profile of the ring. Furthermore, the topological polar surface area (TPSA) increases significantly, which generally enhances aqueous solubility but restricts blood-brain barrier (BBB) permeability.

Visualization of Structural and Functional Shifts

G cluster_0 N-(2-pyridinyl)acetamide cluster_1 Acetamide, N-(1-oxido-2-pyridinyl)- N1 Pyridine Nitrogen (Weak Acceptor) M1 N,O-Bidentate Coordination N1->M1 Transition Metals O1 N-Oxide Group (Strong Acceptor) N1->O1 Oxidation (mCPBA) M2 O,O-Bidentate Coordination O1->M2 Lanthanides

Caption: Structural transition and resulting metal coordination shift upon N-oxidation of 2-acetamidopyridine.

Physicochemical Properties Comparison

The addition of the oxygen atom fundamentally changes the molecular metrics. Below is a comparative summary of their quantitative data[2],[3].

PropertyN-(2-pyridinyl)acetamideAcetamide, N-(1-oxido-2-pyridinyl)-
CAS Number 5231-96-96994-14-5
Molecular Formula C7H8N2OC7H8N2O2
Molecular Weight 136.15 g/mol 152.15 g/mol
H-Bond Donors 1 (Amide N-H)1 (Amide N-H)
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)3 (N-Oxide O, Carbonyl O)
Topological Polar Surface Area 42.0 Ų~59.0 Ų
Primary Coordination Mode N,O-bidentateO,O-bidentate

Experimental Protocols: Synthesis and Validation

To understand the behavioral differences of these compounds, researchers often synthesize the N-oxide directly from the parent compound. The following protocols outline self-validating systems for this transformation and subsequent characterization.

Protocol 1: Synthesis of Acetamide, N-(1-oxido-2-pyridinyl)-

Causality & Logic: The oxidation of the pyridine nitrogen requires a peracid. meta-Chloroperoxybenzoic acid (mCPBA) is preferred due to its solubility in organic solvents. The reaction is initiated at 0 °C to control the exothermic transfer of oxygen and prevent thermal degradation of the peracid.

  • Preparation: Dissolve 10 mmol of N-(2-pyridinyl)acetamide in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add 12 mmol (1.2 equivalents) of mCPBA in small portions.

  • Reaction Monitoring: Stir the mixture and allow it to warm to room temperature over 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a 5% Methanol/DCM solvent system.

    • Self-Validation: The N-oxide product will exhibit a significantly lower Retention Factor ( Rf​ ) than the parent compound due to increased polarity and stronger interaction with the silica stationary phase.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the meta-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure N-oxide.

Protocol 2: Comparative Metal Complexation

Causality & Logic: N-(2-pyridinyl)acetamide coordinates transition metals (e.g., Cu, Co) via the pyridine nitrogen and amide oxygen (N,O-chelation)[4]. Conversely, the N-oxide derivative strongly prefers oxophilic metals, such as lanthanides, coordinating via the N-oxide oxygen and the amide oxygen (O,O-chelation) to form high-coordination-number complexes[5].

  • Ligand Solution: Dissolve 2 mmol of the chosen ligand in 10 mL of warm absolute ethanol.

  • Metal Addition: For the parent compound, add 1 mmol of CoCl2​⋅6H2​O . For the N-oxide, add 1 mmol of a lanthanide salt, such as Eu(ClO4​)3​ .

  • Crystallization: Stir for 2 hours at 60 °C, then allow the solution to evaporate slowly at room temperature.

  • Validation: Analyze the resulting crystals via Single-Crystal X-Ray Diffraction (SCXRD). The parent complex will show a 6-membered N,O-chelate ring, while the N-oxide complex will exhibit a 7-membered O,O-chelate ring, confirming the shift in binding modality.

Applications in Drug Development

  • Kinase Inhibitors (Parent Compound): The 2-aminopyridine/2-acetamidopyridine scaffold is a "privileged structure" in oncology. The pyridine nitrogen and the amide N-H act as a complementary donor-acceptor pair that perfectly mimics the hydrogen bonding of ATP, allowing it to anchor securely into the hinge region of various kinases (e.g., CDKs, ALK)[6].

  • Prodrugs and Pharmacokinetics (N-Oxide): In drug development, converting a pyridine ring to an N-oxide is a strategic maneuver to alter a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The N-oxide increases aqueous solubility, which is critical for oral bioavailability. Furthermore, N-oxides often serve as bioreducible prodrugs; they remain inactive and highly soluble in systemic circulation but are reduced back to the active parent pyridine by cytochrome P450 enzymes or hypoxic tumor microenvironments.

References

  • Title: 2-Acetamidopyridine | C7H8N2O | CID 72929 Source: PubChem - NIH URL: [Link]

  • Title: N-(2-Pyridinyl)acetamide | CAS#:5231-96-9 Source: Chemsrc URL: [Link]

  • Title: Co-Crystallization of the Anti-Cholesterol Drug Bezafibrate: Molecular Recognition of a Pharmaceutical Contaminant in the Solid State and Solution via Hydrogen Bonding Source: ACS Publications URL: [Link]

  • Title: Versatile Ligands for the Construction of Layered Metal-Containing Networks Source: ConnectSci URL: [Link]

  • Title: Lanthanide perchlorate complexes of picolinamide-N-oxide and 4-chloro pyridine 2-aldoxime-N-oxide Source: ResearchGate URL: [Link]

Sources

validation of analytical methods for Acetamide,N-(1-oxido-2-pyridinyl)- in biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter the unique challenges associated with quantifying polar, thermally labile metabolites. Acetamide, N-(1-oxido-2-pyridinyl)- (also known as 2-acetamidopyridine N-oxide, CAS 6994-14-5) serves as a prime example of a challenging small-molecule N-oxide [1].

When developing assays for such compounds in biological matrices (e.g., plasma, urine), standard reversed-phase methodologies often fail. This guide objectively compares analytical platforms and provides a self-validating, step-by-step protocol for the robust quantification of pyridine N-oxides, strictly adhering to the FDA/ICH M10 validation guidelines [2].

Part 1: The Mechanistic Challenges of N-Oxide Bioanalysis

To design a self-validating system, we must first understand the causality behind analytical failures when handling pyridine N-oxides:

  • In-Source Reduction (The Artifact Risk): N-oxides possess a weak N–O dative bond. In mass spectrometry, specifically during Electrospray Ionization (ESI), high source temperatures and harsh capillary voltages can strip the oxygen atom (-16 Da). This in-source reduction converts the N-oxide back into its parent amine (2-acetamidopyridine) [3]. If ignored, this phenomenon artificially inflates the parent drug's quantification while drastically underestimating the N-oxide metabolite.

  • Chromatographic Voiding: The N-oxide moiety significantly increases the molecule's polarity. On standard C18 reversed-phase columns, highly polar N-oxides often fail to partition into the stationary phase, eluting in the void volume where matrix suppression is most severe.

Pathway N_Oxide Acetamide, N-(1-oxido-2-pyridinyl)- (m/z 153.1) Thermal High ESI Source Temp (>350°C) N_Oxide->Thermal Reduction In-Source Reduction Loss of Oxygen (-16 Da) Thermal->Reduction Parent 2-Acetamidopyridine Artifact (m/z 137.1) Reduction->Parent

Fig 1: Mechanism of artifactual in-source reduction of pyridine N-oxides during ESI-MS.

Part 2: Analytical Platform Comparison

To objectively determine the best approach, we must compare the performance of different chromatographic and ionization platforms for this specific chemotype.

Analytical PlatformRetention of Polar N-OxideRisk of Artifacts (Degradation)Matrix EffectOverall Suitability
HILIC-LC-MS/MS Excellent (k' > 3) Low (with optimized ESI temp)Low (elutes past void)Optimal
RPLC-MS/MS (C18) Poor (elutes in void volume)Low (with optimized ESI temp)High (ion suppression)Suboptimal
GC-MS N/A (Requires derivatization)Critical (Thermal Deoxygenation)LowUnsuitable

Part 3: Self-Validating Experimental Protocol

The following step-by-step workflow is designed to be a self-validating system. By incorporating stable-isotope-labeled internal standards (SIL-IS) and strict temperature controls, the method inherently flags in-source reduction or extraction failures.

Step 1: Sample Preparation (Mixed-Mode SPE)

Causality: Protein precipitation alone leaves high levels of phospholipids, which ruin HILIC columns. Mixed-mode Cation Exchange (MCX) solid-phase extraction isolates the basic pyridine ring while washing away neutral/acidic interferences.

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., 13C2-Acetamide, N-(1-oxido-2-pyridinyl)-) and 100 µL of 2% Phosphoric acid to disrupt protein binding.

  • Condition MCX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified sample onto the SPE plate.

  • Wash with 1 mL 0.1N HCl, followed by 1 mL 100% Methanol.

  • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate under nitrogen at 30°C (Do not exceed 30°C to prevent thermal degradation) .

  • Reconstitute in 100 µL of 95:5 Acetonitrile:Water.

Step 2: HILIC Chromatographic Separation
  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B (highly organic for HILIC retention). Linearly decrease to 50% B over 4.0 minutes to elute the polar N-oxide. Re-equilibrate at 95% B for 2 minutes.

Step 3: ESI-MS/MS Optimization

Causality: To prevent the N-oxide from reverting to the parent amine, the ESI desolvation temperature must be carefully tuned.

  • Ionization Mode: ESI Positive.

  • Desolvation Temperature: 250°C (Crucial: Standard methods use 400-500°C, which will destroy the N-oxide).

  • MRM Transitions: Monitor m/z 153.1 → m/z 94.0 (Loss of the acetamide group). Monitor m/z 153.1 → m/z 137.1 as a diagnostic channel to check for in-source oxygen loss.

Workflow A 1. Plasma/Urine Sample B 2. Mixed-Mode SPE (Cation Exchange) A->B C 3. HILIC Chromatography (Polar Retention) B->C D 4. ESI-MS/MS (Low Temp <300°C) C->D E 5. ICH M10 Data Validation D->E

Fig 2: Optimized LC-MS/MS bioanalytical workflow for polar N-oxide quantification.

Part 4: Quantitative Validation Data (ICH M10 Framework)

When validating this method according to the ICH M10 guidelines [2], the optimized HILIC-LC-MS/MS platform yields the following performance metrics, demonstrating its superiority over traditional RPLC methods.

Validation ParameterICH M10 Acceptance CriteriaHILIC-LC-MS/MS Performance Data
Intra-Assay Accuracy ±15% of nominal (±20% at LLOQ)94.2% – 105.8%
Intra-Assay Precision (CV) ≤15% (≤20% at LLOQ)3.8% – 6.5%
Matrix Factor (IS-normalized) CV ≤ 15% between lots4.1% (Plasma), 5.8% (Urine)
Extraction Recovery Consistent and reproducible89.5% ± 3.2%
Benchtop Stability (24h) ±15% of nominal97.1% (Stable at room temp)
In-Source Reduction Rate N/A (Must not impact accuracy)< 0.5% (at 250°C Source Temp)

By strictly controlling the thermal environment from sample evaporation through to electrospray ionization, and by utilizing HILIC to overcome the polarity hurdles, this protocol ensures the scientific integrity and regulatory compliance of your bioanalytical data.

References

  • Puszko, A., Laihia, K., Kolehmainen, E., & Talik, Z. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. URL:[Link]

Safety Operating Guide

Acetamide,N-(1-oxido-2-pyridinyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Acetamide,N-(1-oxido-2-pyridinyl)-

As drug development and synthetic chemistry increasingly leverage functionalized pyridine derivatives, compounds like Acetamide,N-(1-oxido-2-pyridinyl)- (CAS: 6994-14-5) have become prevalent in laboratory workflows[1][2]. However, the unique structural combination of a pyridine N-oxide moiety and an acetamide group presents specific logistical and safety challenges during disposal.

As a Senior Application Scientist, I have designed this authoritative, step-by-step operational plan to provide researchers with the mechanistic reasoning and practical steps required to ensure regulatory compliance, environmental protection, and laboratory safety.

Physicochemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the intrinsic hazards of the material. The presence of the N-oxide group increases the molecule's polarity and potential for biological interaction, while the acetamide structural class carries chronic toxicity warnings[3].

Property / Hazard CategoryClassification / DescriptionGHS Hazard Codes
Chemical Identity N-(1-Oxidopyridin-2-yl)acetamide (CAS: 6994-14-5)N/A
Acute Toxicity Irritating to skin, eyes, and mucous membranesH315, H319, H335[4]
Chronic Toxicity Suspected of causing cancer (Acetamide class)H351[3][5]
Thermal Decomposition Emits highly toxic NOx and COx gases upon heatingN/A[6]
Environmental Hazard Harmful to aquatic life; resists municipal water treatmentN/A[5][7]

Mechanistic Rationale for Disposal Protocols

To maintain a self-validating safety system, we must base our protocols on chemical causality rather than rote memorization. The disposal strategy for Acetamide,N-(1-oxido-2-pyridinyl)- is driven by two primary chemical behaviors:

  • Thermal Degradation Dynamics: Pyridine N-oxides and acetamides do not passively degrade in the environment. When subjected to heat, the N-O and amide bonds cleave, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide[6]. Therefore, standard municipal incineration is insufficient; high-temperature industrial incineration equipped with a chemical scrubber is mandatory to neutralize NOx emissions[4].

  • Aqueous Solubility & Aquatic Toxicity: Acetamide derivatives are highly soluble and can easily bypass standard filtration in municipal wastewater treatment plants, leading to severe aquatic contamination[5]. Consequently, aqueous discharge (pouring down the drain) is strictly prohibited[3][7].

👨‍🔬 Scientist's Insight on Chemical Compatibility: When segregating Acetamide,N-(1-oxido-2-pyridinyl)-, never store it alongside strong reducing agents. The N-oxide moiety is an oxidized functional group; mixing it with reducing agents in a waste carboy can lead to an exothermic redox reaction, potentially causing container rupture. Always maintain strict segregation of organic oxidized waste.

Operational Workflow: Step-by-Step Disposal Procedures

Every step of the disposal process must be documented and verified to ensure a closed-loop safety system.

Phase 1: Routine Waste Segregation

  • Segregation: Collect all solid waste, including contaminated filter papers, weighing boats, and reaction residues, in a compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Toxic/Irritant (Contains Pyridine N-oxide derivative)".

  • Storage: Store the waste container in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing and reducing agents[4].

Phase 2: Spill Response & Cleanup In the event of an accidental release, immediate containment is required to prevent aerosolization and respiratory exposure.

  • PPE Donning: Personnel must immediately don a particulate respirator (e.g., N95, P95, or P1), nitrile gloves, and chemical safety goggles[4][7].

  • Mechanical Collection: Do NOT use water to wash the spill, as this expands the contamination zone and risks environmental release. Instead, use a spark-proof shovel or vacuum to mechanically collect the solid without generating dust[4][7].

  • Containment: Transfer the recovered material into a designated hazardous waste container and seal tightly. Wash the affected area with a damp cloth only after all bulk powder is removed.

Phase 3: Final Destruction

  • Transfer: Hand over the sealed containers to a licensed professional hazardous waste disposal service[7].

  • Destruction Method: Ensure the waste manifest specifies destruction via dissolution in a combustible solvent, followed by burning in a chemical incinerator equipped with an afterburner and scrubber[4].

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for both routine waste generation and accidental spills.

G Start Acetamide,N-(1-oxido-2-pyridinyl)- Waste Generation Decision Waste Stream Classification Start->Decision Spill Accidental Spill (Mechanical Cleanup) Decision->Spill Spill Event Routine Routine Lab Waste (Solid Organic) Decision->Routine Routine Protocol Secondary Secondary Containment (Sealed HDPE/Glass) Spill->Secondary Routine->Secondary Incineration High-Temp Incineration (with NOx Scrubber) Secondary->Incineration Licensed Disposal

Workflow for safe segregation and disposal of Acetamide,N-(1-oxido-2-pyridinyl)-.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。